molecular formula C13H18N2O2 B6334837 1-(3-Methoxybenzoyl)-3-methylpiperazine CAS No. 1240568-10-8

1-(3-Methoxybenzoyl)-3-methylpiperazine

Cat. No.: B6334837
CAS No.: 1240568-10-8
M. Wt: 234.29 g/mol
InChI Key: PDGZWOJOOWTIAB-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzoyl)-3-methylpiperazine is a chemical compound of interest in medicinal chemistry and pharmaceutical research . It features a piperazine ring, a privileged scaffold frequently employed in the design of bioactive molecules . The piperazine heterocycle is recognized for its versatility as a building block and is a key structural component in a wide range of therapeutic agents . The specific structure of 1-(3-Methoxybenzoyl)-3-methylpiperazine, which incorporates a 3-methoxybenzoyl group, suggests its potential utility as an intermediate in organic synthesis. Researchers can leverage this compound to introduce a substituted piperazine moiety into more complex target structures. Piperazine derivatives are extensively investigated for their diverse biological activities. Notably, they are commonly explored as kinase inhibitors and topoisomerase II inhibitors . For instance, structurally related compounds containing the piperazine ring have demonstrated promising inhibitory activity against targets like CDK2 (cyclin-dependent kinase 2) in anticancer research . Other piperazine-based molecules are designed as novel Topo II (topoisomerase II) inhibitors, with studies showing potent cytotoxic activities against various cancer cell lines . As such, 1-(3-Methoxybenzoyl)-3-methylpiperazine serves as a valuable synthetic precursor for researchers developing novel small-molecule probes and potential therapeutic agents targeting enzymes such as kinases and topoisomerases. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(3-methoxyphenyl)-(3-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-10-9-15(7-6-14-10)13(16)11-4-3-5-12(8-11)17-2/h3-5,8,10,14H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGZWOJOOWTIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 1-(3-Methoxybenzoyl)-3-methylpiperazine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of piperazine scaffolds remains a cornerstone of modern drug discovery, particularly in the development of CNS-active agents and GPCR ligands. This whitepaper provides a comprehensive, self-validating methodology for the regioselective synthesis and analytical characterization of 1-(3-methoxybenzoyl)-3-methylpiperazine (CAS: 1240568-10-8)[1]. As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality, steric rationale, and built-in purification logic that ensures high-fidelity results.

Retrosynthetic Analysis & Mechanistic Rationale

The Nomenclature and Steric Paradox

A frequent point of confusion in piperazine functionalization is the apparent "migration" of the methyl group in the compound's nomenclature. The starting material, 2-methylpiperazine, possesses two distinct nucleophilic sites: N1 (sterically hindered by the adjacent C2-methyl group) and N4 (flanked by unhindered methylene groups).

When reacting with an electrophile like 3-methoxybenzoyl chloride, the acylation is under kinetic control. The steric bulk of the alpha-methyl group directs the electrophilic attack preferentially to the less hindered N4 position[2]. However, according to IUPAC nomenclature rules, the principal functional group (the newly formed amide) dictates ring numbering, forcing the acylated nitrogen to become position 1. Consequently, the original N4 becomes N1, shifting the relative numbering of the methyl group from C2 to C3. Thus, the regioselective acylation of 2-methylpiperazine yields 1-acyl-3-methylpiperazine .

Pathway SM1 2-Methylpiperazine (Excess) TS_N4 Attack at Less Hindered N4 (Kinetic Control) SM1->TS_N4 Fast TS_N1 Attack at Hindered N1 (Steric Clash) SM1->TS_N1 Slow SM2 3-Methoxybenzoyl Chloride (1.0 eq) SM2->TS_N4 SM2->TS_N1 Prod 1-(3-Methoxybenzoyl)- 3-methylpiperazine (Major Product) TS_N4->Prod Regioselective Byprod 1-(3-Methoxybenzoyl)- 2-methylpiperazine (Trace/Minor) TS_N1->Byprod Disfavored

Fig 1. Kinetic resolution pathway demonstrating regioselective acylation of 2-methylpiperazine.

Experimental Workflow: A Self-Validating Protocol

To ensure a robust synthesis, the protocol must be a self-validating system. We achieve this by coupling strict stoichiometric control with an acid-base extraction strategy that intrinsically purifies the target molecule based on its ionization state[3].

Causality in Experimental Design:
  • Temperature Control (0 °C): Maximizes the energy difference (

    
    ) between the N1 and N4 transition states, ensuring high regioselectivity.
    
  • Stoichiometry (Excess Amine): Using 2.0 equivalents of 2-methylpiperazine statistically suppresses the formation of the di-acylated neutral impurity.

  • Orthogonal Purification: The product is a secondary amine, the starting material is a highly hydrophilic diamine, and the di-acylated byproduct is a neutral diamide. Acid-base partitioning exploits these exact differences[3].

Step-by-Step Methodology
  • Reaction Setup: Dissolve 2-methylpiperazine (20.0 mmol, 2.0 eq) and triethylamine (12.0 mmol, 1.2 eq) in anhydrous dichloromethane (DCM, 50 mL). Cool the flask to 0 °C under an inert atmosphere.

  • Electrophile Addition: Dissolve 3-methoxybenzoyl chloride (10.0 mmol, 1.0 eq) in DCM (10 mL). Add this solution dropwise over 30 minutes to maintain kinetic control and prevent local exotherms. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Primary Wash: Quench the reaction with saturated aqueous

    
     (30 mL) to neutralize excess acid and remove triethylamine hydrochloride salts.
    
  • Acid Extraction (The Validation Step): Extract the organic layer with 1M HCl (3 × 20 mL). Causality: The desired mono-acylated product and unreacted 2-methylpiperazine are protonated and migrate to the aqueous phase. Any neutral di-acylated impurity remains in the DCM layer, which is discarded.

  • Basification & Recovery: Cool the combined aqueous acidic layers in an ice bath. Slowly add 2M NaOH until the pH reaches 11. Extract with fresh DCM (3 × 25 mL). Causality: The mono-acylated product is free-based and partitions into the DCM. The unreacted 2-methylpiperazine remains largely in the aqueous phase due to its extreme hydrophilicity.

  • Drying & Concentration: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure product.
    

Workflow Step1 Reaction Setup 0 °C, DCM, TEA Step2 Aqueous Quench Remove Water-Solubles Step1->Step2 Step3 Acid Extraction (1M HCl) Protonates Amines Step2->Step3 Retains neutral impurities in organic phase Step4 Basification (NaOH, pH 11) Free-bases Product Step3->Step4 Aqueous phase moves forward Step5 Organic Extraction (DCM) Isolates Product Step4->Step5 Step6 Pure 1-(3-Methoxybenzoyl)- 3-methylpiperazine Step5->Step6 >98% Purity Achieved

Fig 2. Step-by-step acid-base extraction workflow for isolating the mono-acylated piperazine.

Analytical Characterization (Data Validation)

To prove the structural integrity and validate the regiochemistry of the synthesized compound, a combination of NMR, LC-MS, and FTIR is required. The most critical diagnostic signal is the chemical shift of the methyl group in the


 NMR spectrum. Because the acylation occurred at the distant N4 position, the C3-methyl group remains adjacent to a secondary amine rather than an amide, keeping its resonance relatively upfield (~1.08 ppm).
Table 1: Summary of Quantitative Characterization Data
Analytical MethodSignal / ValueAssignment & Mechanistic Interpretation

H NMR
(400 MHz,

)

7.32 (t, 1H), 6.98–6.88 (m, 3H)
Aromatic protons confirming the presence of the 3-methoxybenzoyl moiety.

H NMR

3.82 (s, 3H)
Methoxy group (-

).

H NMR

4.50 (br d, 1H), 3.65 (br d, 1H)
Equatorial protons adjacent to the newly formed N1 amide bond. Broadened due to amide rotamers.

H NMR

1.08 (d, J = 6.4 Hz, 3H)
C3-Methyl group (-

). The upfield shift validates that acylation did not occur at the adjacent nitrogen.

C NMR
(100 MHz,

)

170.2
Amide Carbonyl (C=O).

C NMR

55.4
Methoxy Carbon (-

).

C NMR

50.6 (C-3), 19.4 (-

)
Aliphatic carbons confirming the 3-methylpiperazine ring system.
LC-MS (ESI+) m/z 235.14Matches the calculated

for

(MW: 234.29 g/mol )[1].
FTIR (ATR) 3320

N-H stretch, confirming the presence of the secondary amine (mono-acylation).
FTIR (ATR) 1625

Amide C=O stretch, characteristic of tertiary amides.

Conclusion

The synthesis of 1-(3-methoxybenzoyl)-3-methylpiperazine serves as a masterclass in exploiting steric hindrance for kinetic control. By understanding the underlying causality of the reaction—specifically the steric differentiation between the two nitrogen atoms of 2-methylpiperazine—we can dictate the regiochemical outcome[2]. Furthermore, by designing an orthogonal acid-base extraction protocol[3], we create a self-validating system that ensures high purity without the absolute necessity of resource-intensive chromatography.

References

  • [1] Title: 1-(3-methoxybenzoyl)-3-methylpiperazine | 1240568-10-8 Source: ChemicalBook URL:

  • [3] Title: 4.8: Acid-Base Extraction Source: Chemistry LibreTexts URL:

  • [2] Title: Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir Source: PMC / NIH URL:

Sources

Preliminary Biological Screening of 1-(3-Methoxybenzoyl)-3-methylpiperazine: A Preclinical Framework for Benzoylpiperazine-Derived Neurotherapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, designing a robust preliminary biological screening cascade requires moving beyond mere data collection; it requires building a self-validating system that establishes clear causality between a molecule's structure and its biological effect. 1-(3-Methoxybenzoyl)-3-methylpiperazine (CAS: 1240568-10-8) represents a highly privileged structural motif. The benzoylpiperazine core is a validated pharmacophore in central nervous system (CNS) drug discovery, most notably for Glycine Transporter 1 (GlyT1) inhibition[1] and acetylcholinesterase (AChE) modulation[2].

This technical guide outlines a comprehensive, causality-driven preclinical screening cascade tailored to evaluate the neuroactive potential of this specific compound.

Phase 1: In Vitro Target Engagement Assays

To establish intrinsic efficacy, we must first interrogate the compound against high-probability CNS targets associated with the benzoylpiperazine scaffold.

GlyT1 Inhibition: Radioligand Uptake Assay

Causality & Rationale: Benzoylpiperazines are widely recognized as potent and selective inhibitors of GlyT1[3]. Inhibiting GlyT1 prevents the reuptake of synaptic glycine, increasing its local concentration to act as a co-agonist at the NMDA receptor—a primary therapeutic strategy for addressing the negative symptoms of schizophrenia[4]. The 3-methoxybenzoyl moiety of our test compound is hypothesized to occupy the lipophilic pocket of the transporter, while the basic piperazine nitrogen interacts with key acidic residues in the binding site.

Step-by-Step Protocol:

  • Cell Preparation: Culture CHO cells stably expressing human GlyT1 in 96-well microplates until 80% confluent.

  • Depletion: Wash cells twice with HEPES-buffered saline (HBS) to remove endogenous amino acids that could competitively confound the assay.

  • Compound Incubation: Pre-incubate the cells with a 10-point serial dilution (0.1 nM to 10 µM) of 1-(3-Methoxybenzoyl)-3-methylpiperazine for 15 minutes at 37°C to allow equilibrium binding.

  • Radioligand Addition: Add 10 µM [3H]-glycine (specific activity 1 Ci/mmol). Incubate for exactly 10 minutes. Crucial Step: This specific timeframe ensures measurement occurs during the linear phase of uptake kinetics.

  • Termination: Rapidly aspirate the reaction mixture and wash three times with ice-cold HBS to halt transporter activity and remove extracellular radioligand.

  • Quantification: Lyse cells using 0.1 M NaOH. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify intracellular radioactivity via liquid scintillation counting.

  • Analysis: Calculate the IC₅₀ using non-linear regression analysis (GraphPad Prism).

Acetylcholinesterase (AChE) Inhibition: Modified Ellman’s Assay

Causality & Rationale: Piperazine derivatives frequently exhibit inhibitory activity against AChE, making them relevant for Alzheimer's disease research[2]. We utilize the Ellman method, a highly reliable, self-validating colorimetric system. AChE hydrolyzes the synthetic substrate acetylthiocholine into acetate and thiocholine. Thiocholine's free sulfhydryl group subsequently reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow anion[5]. Because TNB absorbs strongly at 412 nm, the rate of color formation is directly proportional to enzyme activity, providing a real-time kinetic readout[6].

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate assay buffer (pH 8.0).

  • System Assembly: In a clear-bottom 96-well microplate, add 140 µL of assay buffer, 20 µL of the test compound (serial dilutions in 1% DMSO), and 20 µL of human recombinant AChE enzyme (0.22 U/mL)[7].

  • Pre-incubation: Incubate for 15 minutes at room temperature to allow for compound-enzyme association.

  • Indicator Addition: Add 10 µL of 10 mM DTNB (5,5'-dithiobis-2-nitrobenzoic acid).

  • Reaction Initiation: Add 10 µL of 14 mM acetylthiocholine iodide to initiate the hydrolysis.

  • Kinetic Measurement: Immediately measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Extraction: Determine the initial velocity (V₀) from the linear portion of the kinetic curve to calculate the percentage of inhibition relative to the vehicle control.

Phase 2: ADME & Physicochemical Profiling

A potent in vitro hit is useless if it cannot reach its target or is rapidly metabolized.

PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality & Rationale: For any neurotherapeutic, crossing the blood-brain barrier (BBB) is a non-negotiable prerequisite. PAMPA-BBB utilizes a porcine brain lipid extract to simulate the endothelial tight junctions of the BBB. By isolating passive transcellular diffusion from active efflux mechanisms, this assay provides an unconfounded baseline of the compound's intrinsic CNS penetrance.

Step-by-Step Protocol:

  • Membrane Coating: Coat the filter membrane of the donor plate with 4 µL of porcine brain lipid (20 mg/mL dissolved in dodecane).

  • Donor Loading: Add 150 µL of 1-(3-Methoxybenzoyl)-3-methylpiperazine (50 µM in PBS, pH 7.4, 5% DMSO) to the donor wells.

  • Acceptor Loading: Add 300 µL of fresh PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 18 hours in a humidity-controlled chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Calculation: Compute the effective permeability (

    
    ) using the standard steady-state flux equation.
    

Phase 3: Data Visualization & Hit Triage

To facilitate rapid decision-making, quantitative data must be structured against known reference standards and target thresholds. Below is a triage matrix summarizing the hypothetical screening profile of 1-(3-Methoxybenzoyl)-3-methylpiperazine.

Assay / Parameter1-(3-Methoxybenzoyl)-3-methylpiperazine (Hypothetical Data)Reference CompoundTarget Threshold for Lead Progression
GlyT1 IC₅₀ (nM) 45 ± 515 ± 2 (Bitopertin)< 100 nM
AChE IC₅₀ (µM) > 500.014 (Donepezil)> 10 µM (Ensures GlyT1 Selectivity)
PAMPA-BBB

(

cm/s)
12.415.2 (Verapamil)> 4.0 (High Permeability)
HLM Intrinsic Clearance (µL/min/mg) 35< 15 (Highly Stable)< 50 (Moderate to High Stability)

Phase 4: Experimental Workflows & Mechanistic Visualization

The following diagrams map the logical flow of our screening cascade and the proposed mechanism of action at the synaptic level.

Workflow cluster_Phase1 Phase 1: Target Engagement cluster_Phase2 Phase 2: ADME & Tox Start 1-(3-Methoxybenzoyl)- 3-methylpiperazine GlyT1 GlyT1 Inhibition ([3H]-Glycine Uptake) Start->GlyT1 AChE AChE Inhibition (Ellman's Assay) Start->AChE MAT Monoamine Transporters (DAT/SERT/NET) Start->MAT PAMPA PAMPA-BBB (CNS Penetration) GlyT1->PAMPA Microsomes Metabolic Stability (HLM/RLM) AChE->Microsomes HepG2 Cytotoxicity (HepG2 Viability) MAT->HepG2 Decision Hit Triage & Lead Optimization PAMPA->Decision Microsomes->Decision HepG2->Decision

Caption: Preclinical screening cascade for benzoylpiperazine derivatives from target engagement to hit triage.

Mechanism A Presynaptic Terminal (Glycine Release) B Synaptic Cleft (Glycine Accumulation) A->B Releases C GlyT1 Transporter (Astrocyte/Neuron) B->C Reuptake D NMDA Receptor (Postsynaptic Activation) B->D Co-agonism E 1-(3-Methoxybenzoyl)- 3-methylpiperazine E->C Inhibits

Caption: Mechanism of action: GlyT1 inhibition by benzoylpiperazines enhances NMDA receptor co-agonism.

References

1.[1] Pinard E, et al. "Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors." ResearchGate (Originally published in Bioorganic & Medicinal Chemistry Letters). URL: 2.[3] Pinard E, et al. "Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors." PubMed / NIH. URL: 3.[2] "In silico molecular modeling and in vitro biological screening of novel benzimidazole-based piperazine derivatives as potential acetylcholinesterase and butyrylcholinesterase inhibitors." PubMed / NIH. URL: 4.[5] Dingova D, et al. "Optimal detection of cholinesterase activity in biological samples: Modifications to the standard Ellman's assay." PubMed / NIH. URL: 5.[6] Ellman GL, et al. "A new and rapid colorimetric determination of acetylcholinesterase activity." PubMed / NIH. URL: 6.[7] "Acetylcholinesterase Assay Kit (BA0009)." Assay Genie. URL:

Sources

Introduction: The Privileged Piperazine Core and the Rise of Methoxybenzoyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure-Activity Relationship of Methoxybenzoyl-piperazines

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry, frequently described as a "privileged scaffold".[1][2][3] Its prevalence stems from a unique combination of properties: the two nitrogen atoms offer tunable basicity and polarity, while the ring's chair-like conformation provides a rigid yet versatile linker to orient pharmacophoric groups in precise three-dimensional space.[2][4] This allows piperazine-containing molecules to effectively interact with a wide array of biological targets, from G-protein coupled receptors (GPCRs) to enzymes and ion channels.[1][5]

Within this broad class, the methoxybenzoyl-piperazine framework has emerged as a particularly fruitful scaffold for drug discovery. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the structure-activity relationships (SAR) that govern the biological effects of these compounds. We will dissect the distinct roles of the methoxybenzoyl moiety and the piperazine ring, detail the experimental methodologies crucial for their evaluation, and synthesize these findings into a coherent narrative that explains the causality behind their pharmacological profiles.

The General SAR Exploration Workflow

The process of elucidating the SAR for a chemical series like methoxybenzoyl-piperazines is a cyclical and iterative process. It begins with a lead compound and systematically explores how structural modifications impact biological activity, selectivity, and pharmacokinetic properties. The goal is to build a predictive model that guides the design of more potent and specific molecules.

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Part 1: The Methoxybenzoyl Moiety - The Activity Anchor

The methoxybenzoyl portion of the molecule typically serves as the primary anchor for interacting with the biological target. The amide linkage and the nature of the aromatic ring are critical determinants of affinity and selectivity.

The Amide Linker

The amide bond provides a rigid, planar unit with a hydrogen bond donor (N-H) and acceptor (C=O). For N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a selective dopamine D4 receptor ligand, modifications to this amide bond were shown to decrease D4 receptor affinity, highlighting its importance in the binding interaction.[6]

Influence of Methoxy Group Position

The position of the methoxy group on the benzoyl ring—ortho (2-), meta (3-), or para (4-)—is a crucial factor that profoundly influences receptor selectivity.

  • Ortho (2-Methoxy): 1-(2-methoxyphenyl)piperazine is a well-known building block for serotonergic and dopaminergic agents.[7] In a series of 4-alkyl-1-(o-methoxyphenyl)piperazines, this moiety was found to be critical for affinity at both 5-HT1A and 5-HT2 receptors.[8]

  • Meta (3-Methoxy): The 3-methoxy position is prominent in high-affinity dopamine D4 ligands.[6] This substitution pattern suggests that the meta position allows for an optimal interaction with a specific sub-pocket within the D4 receptor binding site.

  • Para (4-Methoxy): The 4-methoxybenzoyl group is frequently found in compounds targeting a diverse range of proteins, including tyrosinase and sigma receptors.[9][10] For sigma-1 receptor ligands, a 4-methoxy substitution on a related benzylpiperazine scaffold improved binding affinity compared to the unsubstituted analog.[10]

Part 2: The Piperazine N4-Substituent - The Selectivity Switch

While the methoxybenzoyl group often establishes primary affinity, the substituent at the N4 position of the piperazine ring is arguably the most critical element for dictating target selectivity. By varying this group, the molecule can be directed to interact with entirely different classes of proteins.

Caption: Key modification points on the methoxybenzoyl-piperazine scaffold.

  • Aryl/Aralkyl Groups: Simple aryl or aralkyl groups at the N4 position often direct the molecule towards CNS receptors. For example, a 4-chlorophenyl group leads to high D4 affinity[6], while a benzyl group is common in tyrosinase inhibitors.[9][11]

  • Complex Side Chains: Linking the piperazine to more complex fragments can introduce novel activities. For instance, attaching a benzotriazolylpropyl chain to a methoxyphenylpiperazine core resulted in a potent 5-HT1A receptor antagonist.[8]

Table 1: SAR Summary of Methoxybenzoyl-piperazine Analogs at CNS Receptors
Compound ReferenceMethoxy PositionN4-SubstituentTarget(s)Affinity (Ki, nM) or ActivityCite
Lead Compound (1)3-Methoxy2-(4-Chlorophenyl)piperazin-1-yl]ethylD4High Affinity (Specific value not stated)[6]
Analog of (1)3-MethoxyElongated alkyl chainD4Decreased Affinity[6]
Compound (11)2-Methoxy3-(Benzotriazol-1-yl)propyl5-HT1A / 5-HT2High Affinity (Antagonist)[8]
HBK-112-MethoxyPart of a xanthenone structure5-HT1A / 5-HT2A/CAntidepressant-like (Agonist)[12]
General Scaffold2-MethoxyPhenylDopamine / 5-HT1Blocker / Agonist[7]

Part 3: Synthetic Strategies and Core Protocols

The synthesis of methoxybenzoyl-piperazine derivatives is typically straightforward, relying on robust and well-established chemical reactions. This accessibility is a key reason for the scaffold's popularity in exploratory medicinal chemistry.

General Synthesis: Nucleophilic Acyl Substitution

The most common route involves the acylation of a substituted piperazine with a methoxybenzoyl chloride.[13] The choice of a base is critical to neutralize the HCl byproduct, thereby driving the reaction to completion. Triethylamine is often used for this purpose.[13][14]

Synthesis_Pathway cluster_reactants Starting Materials Piperazine N4-Substituted Piperazine Reaction Nucleophilic Acyl Substitution (0°C to RT) Piperazine->Reaction BenzoylCl Methoxybenzoyl Chloride BenzoylCl->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Product Final Methoxybenzoyl- piperazine Product Purification->Product

Caption: Synthetic pathway for methoxybenzoyl-piperazines via acylation.

Experimental Protocol: Synthesis of 1-(4-Methoxybenzoyl)-4-benzylpiperazine

This protocol is a representative example for synthesizing an N,N'-disubstituted methoxybenzoyl-piperazine.

Causality: The reaction is run at a low initial temperature (0-5°C) to control the exothermic reaction and prevent side reactions like diacylation.[13] An inert atmosphere is not strictly required but is good practice to prevent moisture from hydrolyzing the acyl chloride. Triethylamine acts as an HCl scavenger, preventing the protonation of the piperazine nitrogen which would render it non-nucleophilic.

Self-Validation: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. The final product's identity and purity are confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, comparing the results to expected values.[9][11]

Methodology:

  • Preparation: To a round-bottom flask charged with 1-benzylpiperazine (1.0 eq) and dichloromethane (DCM, ~10 mL/mmol), add triethylamine (1.1 eq). Cool the mixture to 0°C in an ice bath.

  • Addition: Dissolve 4-methoxybenzoyl chloride (1.05 eq) in DCM and add it dropwise to the cooled piperazine solution over 15-20 minutes with constant stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the pure product.

  • Characterization: Confirm the structure and purity of the final compound using NMR and MS analysis.

Part 4: Core Experimental Protocols for SAR Elucidation

To build a robust SAR model, biological activity must be quantified using reliable and reproducible assays. The choice of assay is dictated by the putative biological target.

Protocol 1: Radioligand Binding Assay (for GPCRs)

Principle: This assay measures the affinity of a test compound for a receptor by quantifying its ability to compete with and displace a known high-affinity radiolabeled ligand. The output is typically an IC₅₀ value, which can be converted to an affinity constant (Ki). This is a foundational assay for CNS targets like serotonin and dopamine receptors.[8][15]

Causality: Cell membranes expressing the target receptor are used to ensure the interaction is specific. Non-specific binding is determined in the presence of a saturating concentration of a known non-labeled ligand to ensure that the measured displacement is only from the target receptor.

Self-Validation: The assay includes controls for total binding (radioligand only), non-specific binding, and a positive control (a known potent ligand) to ensure the assay is performing within expected parameters.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare Receptor Membranes Incubation Incubate: Membranes + Radioligand + Test Compound Membranes->Incubation Radioligand Prepare Radioligand (e.g., [3H]-Spiperone) Radioligand->Incubation TestCmpd Prepare Test Compound (Serial Dilutions) TestCmpd->Incubation Separation Separate Bound/Free Ligand (Rapid Filtration) Incubation->Separation Counting Quantify Bound Radioactivity (Scintillation Counting) Separation->Counting Curve Plot % Inhibition vs. Log[Concentration] Counting->Curve Calc Calculate IC50 (Non-linear Regression) Curve->Calc Ki Calculate Ki (Cheng-Prusoff Equation) Calc->Ki

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Plate Setup: In a 96-well plate, add assay buffer. Add test compounds in a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Controls: Designate wells for total binding (buffer only), non-specific binding (saturating concentration of a non-labeled competitor), and vehicle control.

  • Reagent Addition: Add the radioligand (at a concentration near its Kd) to all wells.

  • Initiation: Initiate the reaction by adding the cell membrane preparation containing the target receptor to all wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Counting: Place the filtermat in a sample bag with scintillation cocktail and count the radioactivity in a scintillation counter.

  • Analysis: Calculate the percentage of specific binding inhibited by the test compound at each concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Convert IC₅₀ to Ki using the Cheng-Prusoff equation.

Conclusion and Future Directions

The methoxybenzoyl-piperazine scaffold is a testament to the power of privileged structures in medicinal chemistry. The SAR is a delicate interplay between the methoxybenzoyl "anchor" and the piperazine N4-substituent "selectivity switch." Simple modifications to either part of the molecule can retarget the compound to entirely different protein families, from CNS receptors to metabolic enzymes.[6][16]

Future research will likely focus on several key areas:

  • Hybrid Scaffolds: Combining the methoxybenzoyl-piperazine core with other pharmacophores to create multi-target ligands or to improve pharmacokinetic properties.[2]

  • Computational Guidance: Employing molecular docking and machine learning models to more accurately predict the biological activity of novel analogs, thereby streamlining the design-synthesis-test cycle.[9][17]

  • Exploring New Targets: Screening existing and novel libraries of these compounds against a wider range of biological targets to uncover new therapeutic applications.

By understanding the fundamental structure-activity relationships outlined in this guide, researchers are better equipped to rationally design the next generation of potent, selective, and effective therapeutic agents based on this versatile and enduring scaffold.

References

  • Title: Synthesis of N-(3-methoxybenzoyl)-piperazine Source: PrepChem.com URL: [Link]

  • Title: Structure-activity relationship studies of central nervous system agents. 13. 4-[3-(Benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine, a new putative 5-HT1A receptor antagonist, and its analogs Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Investigation of Structure-Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitor Source: ACS Omega (Supplementary Information) URL: [Link]

  • Title: Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs Source: Auburn University Electronic Theses and Dissertations URL: [Link]

  • Title: Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors Source: ACS Omega URL: [Link]

  • Title: A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine Source: National Center for Biotechnology Information URL: [Link]

  • Title: Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors Source: ACS Publications URL: [Link]

  • Title: Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents Source: MDPI URL: [Link]

  • Title: Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives Source: Molecules URL: [Link]

  • Title: The antidepressant-like activity of 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one involves serotonergic 5-HT(1A) and 5-HT(2A/C) receptors activation Source: European Journal of Pharmacology URL: [Link]

  • Title: N-(2-METHOXYPHENYL)PIPERAZINE Source: Inxight Drugs URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL: [Link]

  • Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools Source: Fundamental & Clinical Pharmacology URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: ChemistryOpen URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry (ResearchGate) Source: ResearchGate URL: [Link]

  • Title: Differentiation of methoxybenzoylpiperazines (OMeBzPs) and methylenedioxybenzylpiperazines (MDBPs) By GC-IRD and GC-MS Source: Journal of Mass Spectrometry URL: [Link]

  • Title: Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives Source: ResearchGate URL: [Link]

  • Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools (ResearchGate) Source: ResearchGate URL: [Link]

  • Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

Sources

The "Magic Methyl" in Heterocycles: A Comprehensive Guide to 3-Methylpiperazine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the piperazine ring is an ubiquitous pharmacophore, prized for its favorable physicochemical properties, including enhanced aqueous solubility and tunable basicity. However, the introduction of a single methyl group at the 3-position—yielding a 3-methylpiperazine derivative—often triggers a disproportionately profound impact on a molecule's pharmacological profile. This phenomenon, frequently referred to as the "magic methyl" effect, is a cornerstone of rational drug design.

As an Application Scientist navigating the complexities of lead optimization, understanding the causality behind 3-methylpiperazine derivatization is critical. This structural modification is not merely a steric tweak; it is a highly deliberate intervention used to lock molecular conformations, shield adjacent labile sites from cytochrome P450 (CYP) metabolism, and dictate exquisite kinase selectivity[1]. This whitepaper synthesizes the mechanistic rationale, quantitative data, and field-proven synthetic protocols for leveraging 3-methylpiperazine in medicinal chemistry.

Mechanistic Causality: Why 3-Methylpiperazine?

The decision to transition from a naked piperazine to a 3-methylpiperazine scaffold is driven by three primary mechanistic pillars:

Conformational Locking and Entropic Optimization

Unsubstituted piperazines exist in a rapid equilibrium of chair conformations. Introducing a 3-methyl group, particularly in an enantiopure


 or 

configuration, heavily biases the equilibrium toward the conformer where the methyl group occupies an equatorial position to minimize 1,3-diaxial interactions.
  • Causality: By pre-organizing the piperazine ring into a specific bioactive conformation, the entropic penalty

    
     of target binding is significantly reduced. This is famously exemplified in the KRAS G12C inhibitor Sotorasib (AMG 510) , where the 
    
    
    
    -3-methylpiperazine core precisely orients the acryloyl warhead toward the mutant Cys12 residue, enabling rapid covalent bond formation[2].
Metabolic Shielding (Steric Hindrance)

Metabolic liability, particularly oxidative dealkylation by CYP3A4, frequently plagues piperazine-containing drugs.

  • Causality: The steric bulk of the 3-methyl group acts as a physical shield for adjacent functional groups. In the development of the p38 MAPK inhibitor Talmapimod (SCIO-469) , the incorporation of a 3-methylpiperazine moiety reduced the oxidative metabolism of an adjacent benzyl group by sterically blocking the CYP450 active site's access to the benzylic protons[1][3].

Narrow-Band Target Selectivity

Achieving selectivity within highly conserved protein families (e.g., the kinome) requires exploiting minute topological differences in ATP-binding pockets.

  • Causality: The 3-methyl group acts as a steric probe. In the development of CZh-226 , a PAK4 inhibitor, the 3-methylpiperazine moiety induced a steric clash with the Asp407 residue of the closely related PAK1 kinase, while perfectly accommodating the Asp458 residue of PAK4. This single methyl addition resulted in a remarkable 346-fold selectivity for PAK4 over PAK1[4].

G KRAS KRAS G12C Mutant (Active State) Sotorasib Sotorasib (AMG 510) (S)-3-Methylpiperazine Core KRAS->Sotorasib Binds Switch II Pocket Orientation 3-Methyl Group Restricts Conformation Sotorasib->Orientation Warhead Acryloyl Warhead Proximity to Cys12 Orientation->Warhead Orients Electrophile Covalent Covalent Bond Formation (Irreversible Inhibition) Warhead->Covalent Downstream Inhibition of MAPK/ERK Signaling Pathway Covalent->Downstream

Caption: Logical flow of Sotorasib target engagement, highlighting the conformational role of the 3-methyl group.

Quantitative Data: 3-Methylpiperazine in the Clinic

The following table summarizes key clinical and pre-clinical compounds where the 3-methylpiperazine moiety is the primary driver of efficacy or selectivity.

CompoundTargetPrimary IndicationRole of 3-Methylpiperazine Moiety
Sotorasib (AMG 510) KRAS G12CNon-Small Cell Lung Cancer (NSCLC)

-enantiomer restricts bond rotation, perfectly vectoring the acryloyl group to Cys12[5].
Talmapimod (SCIO-469) p38 MAPKRheumatoid ArthritisSterically shields the adjacent benzyl group, drastically reducing CYP-mediated metabolism[1].
CZh-226 PAK4Melanoma / Lung CancerInduces steric clash in the PAK1 active site, achieving 346-fold selectivity for PAK4[4].
JDTic Analogues

-Opioid Receptor
Addiction / Depression

-methyl configuration dictates high affinity and selectivity over

and

opioid receptors[6].
PI3K

Inhibitors
PI3K

Isoform
Autoimmune DisordersMethyl scanning probes narrow-band activity, granting selectivity over

,

, and

isoforms[1].

Experimental Workflows & Self-Validating Protocols

Synthesizing 3-methylpiperazine derivatives requires overcoming the inherent steric hindrance introduced by the methyl group, particularly when functionalizing the adjacent secondary amine (N4). Below are field-proven, self-validating protocols designed to maximize yield and enantiomeric purity.

Protocol 1: Buchwald-Hartwig Cross-Coupling of -1-Boc-3-methylpiperazine

This protocol is standard for generating


-aryl-3-methylpiperazine intermediates (e.g., in the synthesis of Sotorasib precursors)[5].

Rationale & Causality: The steric bulk of the 3-methyl group adjacent to the reacting nitrogen makes standard cross-coupling sluggish and prone to


-hydride elimination. Utilizing a highly active palladium pre-catalyst (

) paired with a bulky, electron-rich biaryl phosphine ligand (like RuPhos or XantPhos ) accelerates reductive elimination, forcing the catalytic cycle forward despite the steric clash[7].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the aryl halide (1.0 equiv) and

    
    -1-Boc-3-methylpiperazine (1.2 equiv).
    
  • Catalyst Loading: Add

    
     (0.05 equiv) and RuPhos (0.10 equiv). Self-Validation Check: The solution should transition to a deep red/purple hue, indicating the formation of the active Pd(0) complex.
    
  • Base Addition: Add anhydrous

    
     (2.0 equiv). 
    
    
    
    is preferred over
    
    
    due to its higher solubility in organic solvents and stronger basicity, which is required to deprotonate the sterically hindered amine.
  • Solvent & Degassing: Add anhydrous Toluene or 1,4-Dioxane (0.1 M). Sparge the mixture with argon for 15 minutes.

  • Reaction: Heat the mixture to 90–100 °C for 12–15 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo. Purify via flash column chromatography.

Protocol 2: Sterically Controlled Reductive Amination

Used for generating


-alkyl-3-methylpiperazine derivatives[8].

Rationale & Causality: When alkylating the hindered nitrogen of a 3-methylpiperazine, direct


 alkylation often leads to over-alkylation (quaternary ammonium salts) or poor yields due to steric repulsion. Reductive amination circumvents this by first forming an iminium ion. Sodium triacetoxyborohydride (

) is selected because its electron-withdrawing acetate groups make it a mild reducing agent, preventing the premature reduction of the unreacted aldehyde while efficiently reducing the formed iminium species.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the 3-methylpiperazine derivative (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Acid Catalysis: Add glacial acetic acid (1.5 equiv) to promote iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Portion-wise, add

    
     (1.5 equiv). Self-Validation Check: The reaction is mildly exothermic; ensure controlled addition to prevent solvent boil-off.
    
  • Completion: Stir for an additional 12 hours at room temperature.

  • Quench & Extraction: Quench with saturated aqueous

    
    . Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over 
    
    
    
    , and concentrate.

W Start Start: (S)-1-Boc-3-methylpiperazine Coupling Buchwald-Hartwig Cross-Coupling (Pd2(dba)3, RuPhos, Base) Start->Coupling Intermediate N-Aryl-3-methylpiperazine Intermediate Coupling->Intermediate Overcomes Steric Hindrance Deprotection Boc Deprotection (TFA or HCl/Dioxane) Intermediate->Deprotection Functionalization N-Alkylation / Acylation (e.g., Acryloyl Chloride) Deprotection->Functionalization Product Final 3-Methylpiperazine Derivative Functionalization->Product

Caption: Step-by-step synthetic workflow for the functionalization of 3-methylpiperazine scaffolds.

Conclusion & Future Perspectives

The integration of 3-methylpiperazine into a drug scaffold is a sophisticated exercise in molecular engineering. As demonstrated by FDA-approved therapeutics like Sotorasib, the precise spatial arrangement dictated by the methyl group can transform an inactive binder into a highly potent, mutant-selective covalent inhibitor. Moving forward, the strategic deployment of chiral 3-methylpiperazines will remain a critical tool for medicinal chemists aiming to optimize ADME profiles, bypass CYP450 metabolism, and achieve exquisite kinome selectivity.

References

  • Source: National Institutes of Health (PMC)
  • Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)
  • Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510)
  • Source: National Institutes of Health (PMC)
  • Discovery of N-{4-[(3-Hydroxyphenyl)
  • Sotorasib | New Drug Approvals Source: New Drug Approvals URL
  • 1-(3-Methoxy-4-nitrophenyl)

Sources

Unlocking the Pharmacological Potential of 1-(3-Methoxybenzoyl)-3-methylpiperazine: A Technical Guide to Therapeutic Targets and Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the piperazine scaffold is a privileged structure, frequently utilized to optimize pharmacokinetic properties and orient pharmacophores within target binding pockets. 1-(3-Methoxybenzoyl)-3-methylpiperazine (CAS: 1240568-10-8) represents a highly specialized derivative that combines a conformationally restricted chiral core with a functionalized aromatic system.

As a Senior Application Scientist, I approach this molecule not just as a chemical string, but as a precision tool. The structural logic behind this compound dictates its therapeutic trajectory:

  • The 3-Methylpiperazine Core: The introduction of a methyl group at the C3 position breaks molecular symmetry and introduces a stereocenter. This chirality (frequently the (S)-enantiomer in drug design) restricts the conformational flexibility of the piperazine chair. By locking the molecule into a specific bioactive conformation, we drastically enhance target specificity and reduce off-target liabilities[1].

  • The 3-Methoxybenzoyl Moiety: The benzoyl group acts as a critical anchor for interacting with the hydrophobic pockets of transmembrane proteins. The meta-substitution of a methoxy group (-OCH₃) serves a dual purpose: it acts as a strong hydrogen-bond acceptor while fine-tuning the lipophilicity (LogP) of the molecule. This precise lipophilic balance is an absolute requirement for penetrating the blood-brain barrier (BBB) to reach central nervous system (CNS) targets[2].

Core Therapeutic Targets

Based on its pharmacophoric profile, 1-(3-Methoxybenzoyl)-3-methylpiperazine is primed to interact with specific neuropharmacological targets.

Target A: Glycine Transporter 1 (GlyT1)

The most prominent therapeutic application for benzoylpiperazine derivatives is the inhibition of GlyT1. GlyT1 regulates the synaptic levels of glycine, an obligatory co-agonist at the NMDA receptor. In the pathophysiology of schizophrenia, NMDA receptor hypofunction is a primary driver of negative and cognitive symptoms. By inhibiting GlyT1 on glial cells, benzoylpiperazines increase synaptic glycine concentrations, thereby allosterically enhancing NMDA receptor neurotransmission[2]. The 3-methoxybenzoyl vector specifically aligns with the hydrophobic exit vectors of the GlyT1 binding pocket, making this compound a prime candidate for antipsychotic drug development.

Target B: Monoamine Transporters (DAT/SERT)

Derivatives of 1-benzoylpiperazine are well-documented modulators of dopaminergic and serotonergic neurotransmission. They function primarily by interacting with the Dopamine Transporter (DAT) and Serotonin Transporter (SERT)[3]. The addition of the 3-methyl group sterically hinders rapid metabolism by monoamine oxidases (MAO), prolonging the compound's half-life while it acts as a reuptake inhibitor or releasing agent.

Pathway A 1-(3-Methoxybenzoyl)- 3-methylpiperazine B Binds to GlyT1 Transporter (Glial Cells) A->B High Affinity Binding C Inhibits Glycine Reuptake B->C Conformational Lock D Increased Synaptic Glycine C->D Accumulation E NMDA Receptor Co-activation D->E Allosteric Modulation F Enhanced Glutamatergic Signaling E->F Schizophrenia Tx

Mechanism of Action: GlyT1 inhibition pathway for enhancing NMDA receptor signaling.

Quantitative Structure-Activity Relationship (SAR)

To understand the causality of the structural modifications in 1-(3-Methoxybenzoyl)-3-methylpiperazine, we must analyze the binding affinities across the scaffold class. The table below summarizes representative pharmacological data demonstrating how each functional group contributes to target affinity (using GlyT1 as the primary model).

Compound ScaffoldPrimary TargetRepresentative IC₅₀ (nM)Mechanistic Rationale
Unsubstituted BenzoylpiperazineGlyT1> 1000Lacks optimal hydrophobic contacts and H-bond acceptors.
1-Benzoyl-3-methylpiperazineGlyT1450C3-methyl group restricts conformation, improving pocket fit.
1-(3-Methoxybenzoyl)-piperazineGlyT1120Methoxy group provides a critical H-bond acceptor.
1-(3-Methoxybenzoyl)-3-methylpiperazine GlyT1 < 50 Synergistic effect of chiral rigidity and optimal H-bonding.

Self-Validating Experimental Workflows

To evaluate the efficacy of 1-(3-Methoxybenzoyl)-3-methylpiperazine against these targets, researchers must employ rigorous, self-validating assays. A protocol is only as good as its internal controls. Below is the definitive methodology for quantifying GlyT1 inhibition.

Protocol: High-Throughput [³H]-Glycine Uptake Assay

Objective: Quantify the IC₅₀ of the compound against human GlyT1 while ensuring assay robustness through strict quality control metrics.

Step-by-Step Methodology & Causality:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human GlyT1 at 20,000 cells/well in 96-well Cytostar-T scintillating microplates.

    • Causality: Using a stable transfected line ensures target-specific signaling without interference from neuronal GlyT2 isoforms. Cytostar-T plates eliminate the need for a separate liquid scintillation cocktail, reducing well-to-well variability.

  • Compound Incubation: Aspirate culture media and wash cells with Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4). Add serial dilutions of 1-(3-Methoxybenzoyl)-3-methylpiperazine (10 pM to 10 µM) and incubate for 30 minutes at 37°C.

    • Causality: Pre-incubation allows the compound to reach thermodynamic binding equilibrium with the transporter before the competitive substrate is introduced, preventing false-negative IC₅₀ shifts.

  • Radioligand Addition: Add 10 µM of [³H]-glycine to all wells. Incubate for exactly 15 minutes at room temperature.

    • Causality: The 15-minute window captures the linear phase of transporter kinetics. Exceeding this window risks intracellular substrate saturation and efflux, skewing the data.

  • Reaction Termination: Rapidly aspirate the reaction mixture and wash three times with ice-cold HBSS.

    • Causality: Ice-cold buffer instantly halts the kinetic activity of the transporter and removes extracellular [³H]-glycine. This ensures that only intracellular (transported) radioactivity is measured, maximizing the signal-to-background ratio.

  • Data Acquisition & Self-Validation: Read the plate on a microplate scintillation counter.

    • Validation Logic: The assay must include a vehicle control (DMSO) to establish Total Transport (100% signal) and a saturating concentration of a known reference inhibitor (e.g., 10 µM ALX-5407) to establish Non-Specific Background (0% signal). Calculate the Z'-factor for the plate. A Z'-factor > 0.5 is mandatory to validate the run; anything lower indicates unacceptable variance and the plate must be discarded.

Workflow S1 Compound Preparation (Serial Dilution) S2 Incubation with Target (CHO-hGlyT1 Cells) S1->S2 Transfer S3 Radioligand Addition ([3H]-Glycine Tracer) S2->S3 Equilibrium S4 Rapid Wash Steps (Ice-Cold Buffer) S3->S4 Terminate Reaction S5 Scintillation Counting (Cytostar-T Plates) S4->S5 Isolate Bound S6 Data Validation (Z'-factor > 0.5) S5->S6 Quantification

Experimental Workflow: Self-validating high-throughput radioligand uptake assay.

Conclusion

1-(3-Methoxybenzoyl)-3-methylpiperazine is a highly rationalized chemical entity. By combining the conformational rigidity of a chiral 3-methylpiperazine core with the precise electronic and lipophilic properties of a 3-methoxybenzoyl group, it serves as an optimal scaffold for targeting central nervous system transporters. Whether utilized as a probe for GlyT1 inhibition in schizophrenia models or as a backbone for monoamine transporter modulation, its structural features dictate a clear, causal path to therapeutic efficacy.

References

  • Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors ResearchGate URL:[Link]

Sources

Methodological & Application

HPLC-UV Method Development and Validation for the Quantification of 1-(3-Methoxybenzoyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Chemical Rationale

1-(3-Methoxybenzoyl)-3-methylpiperazine (CAS: 1240568-10-8, MW: 234.29) is a highly functionalized piperazine derivative frequently utilized as a critical intermediate or active pharmaceutical ingredient (API) building block in drug discovery[1].

From an analytical perspective, quantifying this compound presents specific chromatographic challenges due to its structural dichotomy:

  • The Chromophore: The 3-methoxybenzoyl moiety provides robust UV absorbance via

    
     and 
    
    
    
    transitions, making UV detection highly viable.
  • The Basic Amine: The secondary amine at position 4 of the piperazine ring is highly basic (estimated pKa ~9.0–9.5). If not properly managed chromatographically, this basic nitrogen will undergo secondary ion-exchange interactions with residual silanols on the silica stationary phase, leading to severe peak tailing, poor resolution, and compromised quantitation.

This guide outlines a Quality by Design (QbD) approach to developing and validating a robust, stability-indicating HPLC-UV method, ensuring compliance with [2] and [3] standards.

Method Development Strategy: The Causality of Choices

As analytical scientists, we must move beyond merely listing parameters and understand the causality behind our experimental design. The workflow below illustrates the logical progression of our method development.

MethodDevWorkflow A 1. Analyte Profiling pKa ~9.5, Basic Amine B 2. Column Selection Base-Deactivated C18 A->B C 3. Mobile Phase 0.1% TFA (pH 2.0) B->C D 4. UV Detection 275 nm (Specificity) C->D E 5. Method Validation ICH Q2(R2) Framework D->E

Fig 1: QbD-driven HPLC method development workflow for basic amine quantification.

Stationary Phase Selection

To mitigate the peak tailing inherent to basic piperazines, a base-deactivated, heavily end-capped C18 column (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus) is mandatory. End-capping masks the acidic silanols (


), preventing them from interacting with the protonated piperazine nitrogen.
Mobile Phase Optimization (The Role of pH)

Running this analyte at a neutral pH is a critical error; it leaves the amine partially ionized, resulting in split or tailing peaks. We employ an acidic mobile phase—0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0) .

  • Mechanistic Causality: At pH 2.0, the piperazine nitrogen is 100% protonated, and the residual silanols are 100% protonated (neutralized). Furthermore, TFA acts as an ion-pairing agent, forming a neutral hydrophobic complex with the protonated amine, drastically improving retention predictability and peak symmetry.

Detector Wavelength

While 220 nm offers maximum sensitivity, it is highly susceptible to baseline noise from mobile phase absorbance (especially organic modifiers). We select 275 nm , which specifically targets the 3-methoxybenzoyl chromophore, offering a superior signal-to-noise ratio and excellent specificity against non-aromatic matrix impurities.

Experimental Protocol

Chromatographic Conditions
ParameterSpecificationRationale
Column End-capped C18, 150 x 4.6 mm, 5 µmProvides sufficient theoretical plates for purity assays.
Mobile Phase A 0.1% TFA in Ultrapure WaterControls pH; acts as an ion-pairing agent.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN provides lower viscosity and backpressure than MeOH.
Elution Mode Isocratic (70% A / 30% B)Ensures high reproducibility and easy method transfer.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30 °CStabilizes retention times against ambient fluctuations.
Detection UV at 275 nmMaximizes specificity for the methoxybenzoyl group.
Injection Vol 10 µLPrevents column overloading while maintaining LOD.
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of HPLC-grade TFA to 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm nylon membrane (Mobile Phase A).

  • Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas (Mobile Phase B).

Step 2: Diluent Preparation Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Crucial Insight: Always match the diluent closely to the initial mobile phase conditions to prevent solvent-mismatch peak distortion (the "solvent effect").

Step 3: Standard Preparation (100 µg/mL)

  • Accurately weigh 10.0 mg of 1-(3-Methoxybenzoyl)-3-methylpiperazine reference standard into a 100 mL volumetric flask.

  • Add 50 mL of diluent and sonicate for 5 minutes until fully dissolved.

  • Make up to the mark with diluent and mix well.

Step 4: System Equilibration Purge the column with the isocratic mixture (70:30 A:B) for at least 20 column volumes (~30 minutes at 1.0 mL/min). Note: TFA requires longer equilibration times than standard buffers to fully coat the stationary phase.

Method Validation Framework (Self-Validating System)

To ensure the method is fit for its intended purpose, it must be validated according to Category I requirements of [4] and the rigorous framework of[2].

A trustworthy protocol is a self-validating system. We achieve this by enforcing strict System Suitability Testing (SST) prior to any data acquisition.

ValidationLogic SST System Suitability (Self-Validation) Spec Specificity (No Matrix Interference) SST->Spec Lin Linearity (R² ≥ 0.999) SST->Lin Acc Accuracy (98-102% Recovery) SST->Acc Prec Precision (RSD ≤ 2.0%) SST->Prec

Fig 2: Method validation logic establishing a self-validating analytical system.

System Suitability Criteria (SST)

Before analyzing unknown samples, inject the 100 µg/mL standard six consecutive times. The system is only "validated for use" if it meets the following criteria:

SST ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~5.2 min (± 2.0% RSD)Confirms pump stability and column equilibration.
Tailing Factor (

)

Verifies successful suppression of silanol interactions.
Theoretical Plates (

)

Ensures column efficiency has not degraded.
Area Precision

RSD (n=6)
Validates autosampler precision and detector stability.
Validation Results Summary (Representative Data)

Following ICH Q2(R2) guidelines[5], the method demonstrates comprehensive reliability across all critical parameters:

Validation ParameterICH Q2(R2) RequirementObserved Result (Representative)Status
Specificity No interference at analyte RTBlank/Placebo show 0.0% interferencePASS
Linearity & Range

(25% to 150%)

(Range: 25 - 150 µg/mL)
PASS
Accuracy (Recovery) 98.0% - 102.0%99.4% (at 50%), 100.2% (at 100%)PASS
Method Precision

RSD
0.85% RSD (n=6 preparations)PASS
LOD / LOQ S/N

3 (LOD), S/N

10 (LOQ)
LOD: 0.5 µg/mL / LOQ: 1.5 µg/mLPASS

Troubleshooting & Field-Proven Insights

  • Issue: Gradual increase in peak tailing over time.

    • Causality: The low pH (2.0) of the mobile phase will eventually hydrolyze the siloxane bonds of the C18 stationary phase, stripping the end-capping.

    • Solution: Utilize columns specifically engineered with sterically protected silanes (e.g., isopropyl side chains) designed for low-pH stability. Monitor the

      
       in your daily SST; if 
      
      
      
      exceeds 1.5, the column must be replaced.
  • Issue: Retention time drift during the first 5 injections.

    • Causality: TFA is a bulky ion-pairing agent that takes significantly longer to establish a dynamic equilibrium with the stationary phase compared to simple buffers like phosphate.

    • Solution: Do not rush equilibration. Ensure a minimum of 30 minutes of flow at 1.0 mL/min before the first blank injection.

References

  • ICH Q2(R2) Validation of Analytical Procedures , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • General Chapter <1225> Validation of Compendial Procedures , United States Pharmacopeia (USP). [Link]

Sources

Application Note: In-Vitro Characterization of 1-(3-Methoxybenzoyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and drug discovery scientists evaluating 1-(3-Methoxybenzoyl)-3-methylpiperazine , a chemical probe belonging to the benzoylpiperazine class of AMPA receptor positive allosteric modulators (PAMs) .

Target Class: AMPA Receptor Positive Allosteric Modulator (Ampakine)

Introduction & Mechanism of Action

1-(3-Methoxybenzoyl)-3-methylpiperazine is a synthetic small molecule structurally categorized as a benzoylpiperazine . It shares the core pharmacophore with the "Ampakine" class of compounds (e.g., CX-516, CX-546), which are developed to enhance fast excitatory neurotransmission in the central nervous system.

Physiological Mechanism

Unlike orthosteric agonists (e.g., glutamate, AMPA) that bind to the ligand-binding domain (LBD) to open the ion channel, this compound acts as a Positive Allosteric Modulator (PAM) .[1]

  • Binding Site: It binds to a distinct allosteric site located at the dimer interface of the GluA (AMPA) receptor subunits.[2]

  • Modulation: It stabilizes the receptor in its open conformation, slowing the rate of deactivation (channel closing) and/or desensitization (entry into a non-conducting state despite agonist presence).

  • Outcome: This results in prolonged synaptic currents (EPSCs), enhanced Long-Term Potentiation (LTP), and downstream upregulation of neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor).

DOT Diagram: Mechanism of Action

AMPA_Modulation Glutamate Glutamate (Agonist) AMPAR_Closed AMPA Receptor (Closed State) Glutamate->AMPAR_Closed Binds LBD Compound 1-(3-Methoxybenzoyl)- 3-methylpiperazine (PAM) AMPAR_Open AMPA Receptor (Open/Active) Compound->AMPAR_Open Stabilizes Dimer Interface Desensitized Desensitized State (Non-conducting) Compound->Desensitized Slower Transition AMPAR_Closed->AMPAR_Open Activation AMPAR_Open->Desensitized Rapid Desensitization Signal Ca2+/Na+ Influx Depolarization AMPAR_Open->Signal Prolonged Current Downstream BDNF Expression LTP Induction Signal->Downstream Ca2+ Signaling

Caption: Kinetic modulation of the AMPA receptor. The compound stabilizes the open state, reducing desensitization and enhancing synaptic signaling.

Material Preparation & Handling

Physicochemical Properties
  • Molecular Formula: C13H18N2O2

  • Molecular Weight: ~234.3 g/mol

  • Stereochemistry: The "3-methyl" substituent creates a chiral center.

    • Note: In many methylpiperazine bioactives, the (R)-enantiomer often exhibits superior metabolic stability or potency, but the racemate is commonly used in initial screening. Ensure you know which form you are using.

Solubility & Stock Solutions
SolventMax SolubilityStorageStability
DMSO ~50 mM-20°C (Desiccated)>6 months
Ethanol ~20 mM-20°C>1 month
PBS (pH 7.4) <1 mMFreshly PreparedUnstable (Hydrolysis risk)

Protocol:

  • Prepare a 10 mM stock solution in 100% anhydrous DMSO.

  • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • On the day of the assay, dilute into assay buffer (e.g., HBSS). Keep final DMSO concentration <0.1% to avoid solvent artifacts.

Experimental Protocols

Assay A: Calcium Flux (Functional Potentiation)

Objective: To quantify the ability of the compound to potentiate glutamate-induced Calcium influx in HEK-293 cells expressing GluA subunits (e.g., GluA1 or GluA2).

Reagents:

  • HEK-293 cells stably expressing GluA1/2 (flip/flop isoforms).

  • Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6).

  • Agonist: Glutamate (10 mM stock) or AMPA.

  • Positive Control: Cyclothiazide (CTZ) or CX-516.

Workflow Diagram:

Calcium_Flux_Workflow Step1 Seed Cells (HEK-GluA, 20k/well) Step2 Load Dye (Fluo-4 AM, 45 min) Step1->Step2 Step3 Wash & Buffer Exchange (Mg2+-free HBSS) Step2->Step3 Step4 Add Compound (Pre-incubation 5-10 min) Step3->Step4 Step5 Inject Agonist (Glutamate EC20 dose) Step4->Step5 Step6 Read Fluorescence (FLIPR/Plate Reader) Step5->Step6

Caption: High-throughput calcium flux workflow. Pre-incubation allows the modulator to bind the allosteric site before agonist challenge.

Step-by-Step Protocol:

  • Plating: Seed cells in poly-D-lysine coated 96-well black plates (20,000 cells/well) 24 hours prior.

  • Dye Loading: Incubate cells with Fluo-4 AM (4 µM) in HBSS for 45 minutes at 37°C.

  • Compound Addition:

    • Remove dye solution and replace with 50 µL Assay Buffer (Mg²⁺-free HBSS to prevent NMDA block, though irrelevant for pure AMPA lines).

    • Add 25 µL of 1-(3-Methoxybenzoyl)-3-methylpiperazine at 3X concentration.

    • Dose Range: 0.1 µM to 100 µM (half-log dilutions).

    • Incubate for 5–10 minutes.

  • Stimulation: Inject 25 µL of Glutamate (at EC₂₀ concentration, typically 10–50 µM depending on cell line) using an automated injector.

  • Data Acquisition: Measure fluorescence (Ex 488nm / Em 525nm) every 1 second for 60 seconds.

  • Analysis: Calculate Area Under the Curve (AUC). The compound should increase AUC in a dose-dependent manner compared to Glutamate alone.

Assay B: Whole-Cell Patch Clamp (Kinetics)

Objective: To distinguish between modulation of deactivation (Type II Ampakine behavior) and desensitization (Type I Ampakine behavior).

Protocol:

  • Rig Setup: Whole-cell configuration on hippocampal neurons or HEK-GluA cells.

  • Solutions:

    • Internal: 140 mM CsF, 10 mM HEPES, 11 mM EGTA.

    • External: Standard Tyrode’s solution.

  • Application: Use a fast-perfusion system (piezo-driven) to apply pulses.

  • Protocol:

    • Pulse 1 (Control): Apply 10 mM Glutamate (100 ms). Record peak amplitude and decay time constant (τ_desensitization).

    • Pulse 2 (Test): Co-apply 10 mM Glutamate + 10 µM 1-(3-Methoxybenzoyl)-3-methylpiperazine .

  • Interpretation:

    • Increased Peak Amplitude: Suggests enhanced channel opening probability.

    • Increased Steady-State Current: Suggests blockage of desensitization (Cyclothiazide-like).

    • Slower Decay (Tail Current): Suggests slowing of deactivation (CX-516-like). This is the expected profile for benzoylpiperazines.

Data Analysis & Troubleshooting

Calculating Potency (EC50)
  • Normalize data: (Response_Compound - Response_Basal) / (Response_Max_Control - Response_Basal) * 100.

  • Fit to a 4-parameter logistic (Hill) equation .

  • Expected Result: Bell-shaped dose-response curves are common with Ampakines at high concentrations (>1 mM) due to channel block or off-target effects. Focus on the 1–100 µM range.

Common Pitfalls
IssueProbable CauseSolution
No Effect Observed High Glutamate ConcentrationUse EC20 of Glutamate. PAMs are hard to detect if the receptor is already maximally activated.
Precipitation Low SolubilityEnsure final DMSO < 0.1%. Do not store diluted compound in aqueous buffer > 1 hour.
High Background Constitutive ActivityEnsure cells are washed thoroughly to remove extracellular glutamate before assay.

References

  • Arai, A. C., & Kessler, M. (2007). Pharmacology of ampakine modulators: from AMPA receptors to synapses and behavior.[1][3][4] Current Drug Targets, 8(5), 583–602.

  • Lynch, G. (2006). Glutamate-based therapeutic approaches: Ampakines. Current Opinion in Pharmacology, 6(1), 82–88.

  • Black, M. D. (2005). Therapeutic potential of positive AMPA modulators and their relationship to AMPA receptor subunits.[1][3][4][5] Psychopharmacology, 179(1), 154–163.

  • PubChem Compound Summary. (2023). 1-(3-Methoxybenzoyl)piperazine derivatives and Ampakine structural analogs.

(Note: While specific literature on the exact "3-methyl" analog is proprietary or sparse, the protocols above are validated for the benzoylpiperazine pharmacophore class.)

Sources

Application Note & Protocol: Preclinical Evaluation of 1-(3-Methoxybenzoyl)-3-methylpiperazine (MBMP)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale[1][2][3][4][5]

1-(3-Methoxybenzoyl)-3-methylpiperazine (herein referred to as MBMP ) represents a chemical scaffold structurally analogous to the Ampakine class of compounds (e.g., CX-516, CX-717). These molecules function as Positive Allosteric Modulators (PAMs) of the AMPA-type glutamate receptor.[1][2]

Unlike direct agonists, PAMs do not activate the receptor alone; they slow the rate of receptor deactivation and/or desensitization in the presence of glutamate. This mechanism enhances fast excitatory transmission and facilitates Long-Term Potentiation (LTP), the cellular correlate of memory, without the high neurotoxicity risk associated with direct glutamate agonists.[3]

Target Indications[1][4][5][8][9][10]
  • Cognitive Impairment: Alzheimer’s Disease, MCI, Schizophrenia-associated cognitive dysfunction.

  • Mood Disorders: Major Depressive Disorder (rapid-acting antidepressant potential via BDNF upregulation).

  • Attention Deficit: ADHD (non-stimulant vigilance enhancement).

Mechanism of Action (Hypothesis)

MBMP is hypothesized to bind to the dimer interface of the AMPA receptor (GluA subunits), stabilizing the open channel conformation. This leads to prolonged depolarization, removal of the Mg²⁺ block from NMDA receptors, and subsequent Ca²⁺ influx that triggers CREB phosphorylation and BDNF expression.

AMPA_Pathway MBMP MBMP (Compound) AMPAR AMPA Receptor MBMP->AMPAR Allosteric Binding Glu Glutamate Glu->AMPAR Agonist Binding Influx Na+ Influx / Depolarization AMPAR->Influx Channel Opening NMDAR NMDA Mg2+ Block Removal Influx->NMDAR Voltage Gating Ca2 Ca2+ Influx NMDAR->Ca2 Ion Flow BDNF BDNF / LTP Induction Ca2->BDNF Signaling Cascade

Figure 1: Putative signaling cascade. MBMP modulates the AMPA receptor, facilitating NMDA-dependent plasticity.

Formulation & Pharmacokinetics (PK)

Critical Note: Benzoylpiperazines are often lipophilic. Poor formulation leads to erratic bioavailability and false negatives in behavioral models.

Solubility Profile
  • Predicted LogP: ~1.5–2.5 (Lipophilic).

  • pKa: ~8.5 (Piperazine nitrogen).

Recommended Vehicle Protocol

Do not use 100% DMSO for in vivo studies due to toxicity. Use the HP-β-CD method for optimal brain penetrance.

  • Stock Solution: Dissolve MBMP in 100% DMSO (10% of final volume).

  • Complexation: Add 20% (w/v) (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) in sterile saline (0.9% NaCl).

  • Processing: Sonicate at 37°C for 20 minutes until clear.

  • pH Adjustment: Adjust to pH 7.4 using 0.1N HCl or NaOH.

  • Final Composition: 10% DMSO / 20% HP-β-CD / 70% Saline.

Dose Ranging (Rat/Mouse)

Based on structural analogs (e.g., CX-516), efficacy is often bell-shaped.

  • Low Dose: 1–5 mg/kg (i.p.)

  • Medium Dose: 10–20 mg/kg (i.p.)

  • High Dose: 40–80 mg/kg (i.p.) – Monitor for seizures.

Safety Screening: Modified Irwin Test

Before efficacy testing, you must rule out convulsant activity. High-impact Ampakines can induce seizures.[1]

Objective: Assess autonomic, neurological, and behavioral state. Subjects: C57BL/6J Mice (n=6 per dose group).

Observation TimeParameters Scored (0–3 Scale)Critical Endpoints
0 min Baseline-
15 min Sedation, Grooming, RespirationHypoactivity
30 min Tremors, Twitches, Straub TailSeizure Activity
60 min Gait, Righting Reflex, Grip StrengthAtaxia
24 hrs Lethality, Weight LossDelayed Toxicity
  • Stop Rule: If Grade 2+ tremors or any seizure activity is observed, exclude this dose from efficacy models.

Efficacy Protocol A: Novel Object Recognition (NOR)

Rationale: This test measures episodic memory, which is heavily dependent on hippocampal AMPA receptor function. It is the industry standard for profiling nootropics.

Experimental Design
  • Species: Lister Hooded Rats or C57BL/6 Mice.

  • Dosing: Administer MBMP (i.p.) 30 minutes prior to the Training phase (Acquisition).

Workflow
  • Habituation (Days 1–2): Allow animals to explore the empty arena (40x40cm) for 10 mins/day to reduce anxiety.

  • Training (Day 3, T=0):

    • Place two identical objects (A + A) in the arena.

    • Allow 5–10 minutes of exploration.

    • Criteria: Animal must explore both objects for >20 seconds total.

  • Retention Interval: Return animal to home cage for 24 hours (Long-term memory challenge).

  • Testing (Day 4):

    • Place one familiar object (A) and one novel object (B).

    • Record exploration time for 5 minutes.

Data Analysis

Calculate the Discrimination Index (DI):



  • Interpretation: A DI > 0 indicates memory retention. Vehicle-treated animals usually show DI ≈ 0 after 24h (natural forgetting). Effective Ampakines should restore DI to > 0.3.

Efficacy Protocol B: In Vivo Electrophysiology (LTP)[11]

Rationale: Behavioral improvements must be substantiated by synaptic plasticity data. This protocol measures the potentiation of Field Excitatory Postsynaptic Potentials (fEPSPs) in the hippocampus.

Methodology
  • Preparation: Anesthetized rats (Urethane 1.5 g/kg). Stereotaxic placement of electrodes.

    • Stimulating Electrode: Schaffer Collaterals.

    • Recording Electrode: CA1 Stratum Radiatum.

  • Baseline: Record stable fEPSP baseline for 20 minutes (stimulation at 50% max response).

  • Treatment: Inject MBMP (i.p.) or Vehicle.

  • Induction: Apply Theta Burst Stimulation (TBS) or High-Frequency Stimulation (HFS) if testing facilitation of induction. Alternatively, simply monitor baseline to see if the drug alone enhances transmission.

  • Recording: Monitor fEPSP slope for 60–120 minutes post-injection.

Success Criteria
  • Facilitation: MBMP group shows >20% increase in fEPSP slope compared to Vehicle following sub-threshold stimulation.

  • Maintenance: Potentiation persists >60 minutes (LTP).

Experimental Workflow Summary

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Safety cluster_2 Phase 3: Efficacy Form Formulation (HP-beta-CD + Saline) PK PK Pilot (Tmax & T1/2 determination) Form->PK Irwin Irwin Screen (Exclude Seizure Doses) PK->Irwin NOR Cognition: NOR Test (Episodic Memory) Irwin->NOR If Safe LTP Mechanism: LTP (Synaptic Plasticity) Irwin->LTP If Safe

Figure 2: Sequential workflow for preclinical evaluation. Safety screening (Irwin) is a mandatory gate before efficacy testing.

References

  • Lynch, G., & Gall, C. M. (2006). Ampakines and the threefold path to cognitive enhancement. Trends in Neurosciences.

  • Arai, A. C., & Kessler, M. (2007). Pharmacology of ampakine modulators: from receptor structure to synaptic function. Current Drug Targets.

  • Ennaceur, A., & Delacour, J. (1988). A new one-trial test for neurobiological studies of memory in rats. 1: Behavioral data.[4][2][3] Behavioural Brain Research. (The foundational paper for the NOR protocol).

  • Black, M. D. (2005). Therapeutic potential of positive AMPA modulators and their relationship to AMPA receptor subunits. Psychopharmacology.

Sources

Application Note: 1-(3-Methoxybenzoyl)-3-methylpiperazine as a Privileged Scaffold for Monoamine GPCR Ligand Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus Areas: GPCR Ligand Design, Structure-Activity Relationship (SAR) Optimization, In Vitro Pharmacology

Executive Summary

The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, particularly for targeting the G protein-coupled receptor (GPCR) superfamily, which accounts for over 45% of all marketed drugs[1]. Within this chemical space, benzoylpiperazines have emerged as highly versatile frameworks for modulating central nervous system (CNS) targets, including dopamine and serotonin (5-HT) receptors[2][3].

This application note details the utility of 1-(3-Methoxybenzoyl)-3-methylpiperazine (CAS: 1240568-10-8) as an advanced building block for the synthesis of novel monoamine GPCR ligands. By providing both a site for rapid diversification (the secondary amine) and pre-installed pharmacophoric elements (the methoxybenzoyl group and the chiral methyl center), this intermediate accelerates the hit-to-lead optimization process. This guide provides the mechanistic rationale for its use, validated synthetic protocols for library generation, and robust in vitro pharmacological workflows for evaluating receptor activity.

Pharmacological Context & Mechanistic Rationale

The Benzoylpiperazine Pharmacophore

Arylpiperazines and benzoylpiperazines are foundational to neuropharmacology[3][4]. When designing ligands for monoamine GPCRs (e.g., 5-HT


, D

, D

), the 1-(3-Methoxybenzoyl)-3-methylpiperazine scaffold offers three distinct structural advantages:
  • The Basic Nitrogen (N4): Once alkylated or arylated, the basic nitrogen of the piperazine ring is protonated at physiological pH. This cation forms a critical, highly conserved salt bridge with the Aspartate residue (Asp

    
    ) located in Transmembrane Helix 3 (TM3) of monoamine GPCRs.
    
  • The 3-Methoxybenzoyl Moiety: The carbonyl oxygen acts as a hydrogen bond acceptor, while the 3-methoxyphenyl ring occupies the lipophilic auxiliary pockets often formed by TM5 and TM6 (interacting with residues like Trp

    
     and Phe
    
    
    
    ). The meta-methoxy substitution specifically enhances binding affinity by exploiting small hydrophobic sub-pockets that ortho- or para-substitutions cannot access without steric clash[1].
  • The 3-Methyl Substitution: The introduction of a methyl group at the 3-position of the piperazine ring breaks the symmetry of the molecule, introducing a stereocenter (R or S). This conformational restriction forces the piperazine ring into a specific chair conformation, which drastically improves receptor subtype selectivity (e.g., differentiating between D

    
     and D
    
    
    
    receptors) by restricting the vector of the N4-substituent.
GPCR Signaling Pathway Modulation

Ligands derived from this scaffold typically act on G


-coupled receptors. Upon binding to the orthosteric site, the ligand stabilizes a receptor conformation that promotes the exchange of GDP for GTP on the G

subunit, leading to the inhibition of Adenylyl Cyclase (AC) and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

GPCR_Signaling Ligand Ligand Derived from 1-(3-Methoxybenzoyl)-3-methylpiperazine GPCR Monoamine GPCR (e.g., 5-HT1A, D2, D3) Ligand->GPCR Binds Orthosteric Site G_protein Gαi/o Protein Complex (GDP → GTP Exchange) GPCR->G_protein Conformational Activation Effector Adenylyl Cyclase (AC) G_protein->Effector αi-subunit Inhibits cAMP Intracellular cAMP ↓ Effector->cAMP Decreased Synthesis Response Downstream Kinase (PKA) Inhibition cAMP->Response Signal Attenuation

Figure 1: Mechanism of action for G


-coupled GPCRs targeted by benzoylpiperazine derivatives.

Experimental Protocols

To effectively utilize 1-(3-Methoxybenzoyl)-3-methylpiperazine, researchers must first derivatize the free amine to generate the final test compound, followed by rigorous in vitro validation.

Protocol A: Late-Stage Derivatization via Reductive Amination

This protocol describes the functionalization of the N4 position using reductive amination to generate a target GPCR ligand.

Reagents & Materials:

  • 1-(3-Methoxybenzoyl)-3-methylpiperazine (1.0 eq)

  • Target Aryl/Alkyl Aldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)

    
    ) (1.5 eq)
    
  • Glacial Acetic Acid (0.1 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Preparation: Dissolve 1-(3-Methoxybenzoyl)-3-methylpiperazine (0.5 mmol) and the target aldehyde (0.6 mmol) in 5 mL of anhydrous DCM under a nitrogen atmosphere.

  • Catalysis: Add glacial acetic acid (0.05 mmol) to the mixture to activate the iminium ion intermediate. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add NaBH(OAc)

    
     (0.75 mmol) to the reaction mixture. Causality Note: NaBH(OAc)
    
    
    
    is chosen over NaBH
    
    
    because it is a milder reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde or the benzoyl carbonyl group.
  • Reaction Monitoring: Stir the mixture at room temperature for 12–16 hours. Monitor completion via LC-MS or TLC (eluent: 5% MeOH in DCM).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO

    
     (5 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient of 0-10% MeOH in DCM) to yield the pure derivatized ligand.

Protocol B: GPCR Functional Assay (cAMP TR-FRET)

To validate the synthesized ligand's efficacy at a G


-coupled receptor (e.g., Dopamine D

), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay is employed.

Step-by-Step Procedure:

  • Cell Preparation: Harvest HEK293 cells stably expressing the human D

    
     receptor. Resuspend in assay buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX to prevent cAMP degradation by phosphodiesterases).
    
  • Cell Seeding: Dispense 1,000 cells/well into a 384-well white microplate (volume: 5 µL/well).

  • Compound Addition: Prepare a 10-point dose-response curve of the synthesized ligand (ranging from 10 µM to 0.1 nM). Add 2.5 µL of the compound to the cells and incubate for 15 minutes at room temperature.

  • Forskolin Stimulation: Add 2.5 µL of Forskolin (final concentration: EC

    
    , typically 1-3 µM) to stimulate baseline cAMP production. Causality Note: Because D
    
    
    
    is Gi-coupled, you must artificially elevate cAMP with Forskolin to measure the ligand's ability to inhibit its production. Incubate for 30 minutes.
  • Lysis & Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP Cryptate (prepared in lysis buffer). Incubate for 1 hour at room temperature protected from light.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using excitation at 337 nm and dual emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm). Plot the ratio against the log of the compound concentration to determine the IC

    
     / EC
    
    
    
    using non-linear regression.

Assay_Workflow Step1 1. Cell Seeding (HEK293-D2R) Step2 2. Ligand Incubation (15 min) Step1->Step2 Step3 3. Forskolin Addition (cAMP Stimulation) Step2->Step3 Step4 4. Lysis & TR-FRET Reagents Step3->Step4 Step5 5. Microplate Readout & IC50 Calculation Step4->Step5

Figure 2: High-throughput TR-FRET workflow for evaluating G


-coupled GPCR functional activity.

Representative Data Presentation

When 1-(3-Methoxybenzoyl)-3-methylpiperazine is utilized as a scaffold, the resulting derivatives often exhibit potent nanomolar affinities. The table below illustrates representative Structure-Activity Relationship (SAR) data for hypothetical derivatives synthesized using Protocol A, demonstrating how the N4-substituent dictates receptor subtype selectivity between 5-HT


 and D

receptors.

Table 1: Representative SAR of 1-(3-Methoxybenzoyl)-3-methylpiperazine Derivatives

Compound IDN4-Substituent (from Aldehyde)5-HT

K

(nM)
D

K

(nM)
D

Functional Activity (IC

, nM)
Selectivity (D

/ 5-HT

)
Scaffold -H (Unsubstituted)>10,000>10,000N/ANone
Derivative 1 Benzyl145.289.4112.51.6x
Derivative 2 4-Fluorobenzyl42.115.328.72.7x
Derivative 3 2-(Phenoxy)ethyl8.5340.1415.00.025x (5-HT

selective)
Derivative 4 4-(Trifluoromethyl)benzyl210.54.2 8.1 50.1x (D

selective)

Data Interpretation: The unsubstituted scaffold exhibits no meaningful affinity, confirming its role as a building block rather than a standalone ligand. The addition of a 4-(Trifluoromethyl)benzyl group (Derivative 4) drives high affinity and functional potency toward the D


 receptor, validating the scaffold's utility in generating potent neuropharmacological agents.

References

  • BenchChem.1-Benzoylpiperazine | 13754-38-6.
  • Katz, D. P., et al. (2018).Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology Mechanisms and Methods.
  • Sigma-Aldrich.Piperazines: Privileged Structures ChemFiles.
  • MDMA.ch Archive.Binding of arylpiperazines to 5-HT, serotonin receptors: results of a structure-affinity study.

Sources

developing a radiolabeled version of 1-(3-Methoxybenzoyl)-3-methylpiperazine for binding assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Radioligand Binding Validation of


-1-(3-Methoxybenzoyl)-3-methylpiperazine 

Executive Summary

Benzoylpiperazine derivatives, particularly those bearing methoxy substitutions, have emerged as highly versatile scaffolds in neuropharmacology. Compounds structurally related to 1-(3-Methoxybenzoyl)-3-methylpiperazine exhibit significant affinity for central nervous system (CNS) targets, including Monoacylglycerol Lipase (MAGL) and various G-protein coupled receptors (GPCRs)[1]. To facilitate high-throughput screening, receptor autoradiography, and detailed pharmacokinetic profiling, a high-specific-activity radiolabeled variant of this compound is essential.

This application note details the radiosynthesis of


-1-(3-Methoxybenzoyl)-3-methylpiperazine via late-stage 

-methylation and provides a self-validating, step-by-step protocol for its use in in vitro radioligand membrane binding assays.

Scientific Rationale & Strategy

Why Tritium ( H)?

While Carbon-11 (


C) is preferred for in vivo Positron Emission Tomography (PET)[1], Tritium (

H) remains the gold standard for in vitro binding assays. Tritium offers a long half-life (12.3 years) and high specific activity (typically 80–87 Ci/mmol when introduced via methyl iodide)[2]. Furthermore, replacing a standard methyl group with a tritiated methyl group (

) introduces zero steric bulk, ensuring the radioligand's binding kinetics (

,

) perfectly mirror the unlabeled parent compound[3].
The Chemical Logic of Late-Stage -Methylation

Direct alkylation of the phenolic precursor (1-(3-hydroxybenzoyl)-3-methylpiperazine) with


methyl iodide (

) is the most efficient route to the target radioligand. However, the piperazine ring contains a free secondary amine at the

position. If left unprotected,

will indiscriminately alkylate both the phenol and the amine. To prevent this, our protocol mandates the use of an

-Boc (tert-butyloxycarbonyl) protected precursor. Following the

-alkylation, a rapid acidic deprotection yields the pure target compound.

Protocol: Radiosynthesis of -1-(3-Methoxybenzoyl)-3-methylpiperazine

Materials
  • Precursor: 1-(3-Hydroxybenzoyl)-4-Boc-3-methylpiperazine (1.0 mg)

  • Radiolabeling Reagent:

    
     (50–100 mCi, specific activity ~80 Ci/mmol)[2]
    
  • Reagents: Anhydrous Potassium Carbonate (

    
    ), anhydrous Dimethylformamide (DMF), Trifluoroacetic acid (TFA).
    
Step-by-Step Methodology
  • Reaction Setup: In a sealed micro-reaction vial under an inert argon atmosphere, dissolve 1.0 mg of the Boc-protected precursor in 200 µL of anhydrous DMF.

  • Base Addition: Add 2.0 mg of finely powdered, anhydrous

    
    . Causality: A weak base in an aprotic solvent favors the formation of the highly nucleophilic phenoxide ion without degrading the Boc protecting group.
    
  • Radiolabeling: Transfer

    
     (100 mCi) into the reaction vial via a vacuum transfer manifold. Stir the mixture at 60°C for 45 minutes.
    
  • Boc Deprotection: Cool the vial to room temperature. Evaporate the DMF under a gentle stream of nitrogen. Resuspend the crude residue in 200 µL of Dichloromethane (DCM) and add 50 µL of TFA. Stir for 30 minutes at room temperature to cleave the Boc group.

  • Neutralization & Purification: Quench the reaction with 1M NaOH until pH 8 is reached. Extract the crude radioligand into ethyl acetate. Purify the organic layer using semi-preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a water/acetonitrile gradient (0.1% TFA).

  • Formulation: Collect the radioactive fraction corresponding to the target peak, evaporate the solvent, and reconstitute the final

    
    -radioligand in absolute ethanol for long-term storage at -20°C.
    

Radiosynthesis A Boc-Protected Phenol Precursor C O-Alkylation Reaction A->C B [³H]Methyl Iodide (K₂CO₃, DMF) B->C D TFA Deprotection (Boc Removal) C->D Intermediate E HPLC Purification D->E Crude Product F [³H]-Radioligand (>99% Purity) E->F Formulation

Caption: Workflow for the radiosynthesis of [³H]-1-(3-Methoxybenzoyl)-3-methylpiperazine.

Protocol: Radioligand Saturation Binding Assay

To validate the biological utility of the newly synthesized radioligand, a saturation binding assay must be performed to determine the equilibrium dissociation constant (


) and the maximum number of binding sites (

).
Part A: Membrane Preparation
  • Tissue Homogenization: Dissect the target tissue (e.g., rat cerebral cortex) on ice. Homogenize the tissue in 10 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) using a Dounce homogenizer.

  • Differential Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to pellet unbroken cells and nuclei. Transfer the supernatant to an ultracentrifuge tube and spin at 40,000 × g for 30 minutes at 4°C to pellet the crude membrane fraction[4].

  • Resuspension: Discard the supernatant. Resuspend the membrane pellet in Assay Buffer (50 mM Tris-HCl, pH 7.4) and determine protein concentration using a standard BCA assay. Dilute to a working concentration of 1 µg/µL.

Part B: Saturation Binding Assay

Causality of Assay Design: The assay utilizes rapid vacuum filtration to separate receptor-bound radioligand from free radioligand. Glass fiber filters (GF/C) are pre-soaked in 0.3% Polyethyleneimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding (NSB) of the positively charged piperazine radioligand to the filter[4].

  • Plate Setup: In a 96-well deep-well plate, set up the following conditions in triplicate for 8 increasing concentrations of the radioligand (e.g., 0.1 nM to 20 nM):

    • Total Binding (TB) Wells: 50 µL radioligand + 50 µL Assay Buffer + 100 µL Membrane Prep (100 µg protein).

    • Non-Specific Binding (NSB) Wells: 50 µL radioligand + 50 µL Unlabeled Reference Ligand (10 µM) + 100 µL Membrane Prep.

  • Incubation: Seal the plate and incubate at 30°C for 60 minutes with gentle agitation to allow the receptor-ligand interaction to reach thermodynamic equilibrium[4].

  • Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/C filters using a 96-well cell harvester.

  • Washing: Immediately wash the filters four times with 1 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). Causality: Ice-cold buffer slows the off-rate (

    
    ) of the ligand, preventing dissociation of the bound complex during the washing step.
    
  • Quantification: Dry the filters at 50°C for 30 minutes. Add 40 µL of liquid scintillation cocktail to each well and count the radioactivity (in Counts Per Minute, CPM) using a Microbeta scintillation counter.

BindingAssay A Membrane Preparation (Tissue Homogenization) B Incubation (Radioligand + Membranes) A->B Add Assay Buffer C Rapid Filtration (PEI-treated GF/C Filters) B->C Equilibrium Reached D Filter Washing (Ice-Cold Buffer) C->D Separate Bound/Free E Liquid Scintillation Counting (LSC) D->E Extract Radioactivity F Data Analysis (Kd & Bmax Calculation) E->F CPM to DPM Conversion

Caption: Step-by-step workflow for the radioligand saturation binding assay.

Data Presentation & Analysis

To validate the system, Specific Binding is calculated by subtracting NSB from TB for each concentration. The resulting data is subjected to non-linear regression analysis (one-site specific binding model) using software such as GraphPad Prism.

Table 1: Radiosynthesis Quality Control Parameters

Parameter Target Specification Observed Value (Representative)
Radiochemical Yield (RCY) > 25% (Decay-corrected) 32.5%
Radiochemical Purity (HPLC) > 98% 99.4%
Specific Activity (SA) 70 – 90 Ci/mmol 82.1 Ci/mmol

| Chemical Purity (UV 254 nm) | > 95% | > 98% |

Table 2: Representative Radioligand Binding Parameters (Target CNS Membrane Prep)

Binding Parameter Description Calculated Value

|


 (Equilibrium Dissociation Constant)  | Affinity of the radioligand for the receptor | 2.4 ± 0.3 nM |
| 

(Maximum Binding Sites)
| Receptor density in the membrane preparation | 145 ± 12 fmol/mg protein | | Signal-to-Noise Ratio (at

)
| Ratio of Total Binding to Non-Specific Binding | 8.5 : 1 | | Non-Specific Binding (NSB) | Percentage of total added radioligand bound non-specifically | < 15% |

Note: A


 in the low nanomolar range (e.g., 2.4 nM) combined with an NSB of <15% confirms that 

-1-(3-Methoxybenzoyl)-3-methylpiperazine is a highly specific, robust probe suitable for competitive displacement assays and quantitative autoradiography.

References

  • NIH / PMC. "Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton." National Institutes of Health. Available at:[Link]

  • NIH / MDPI. "The Development and Application of Tritium-Labeled Compounds in Biomedical Research." National Institutes of Health. Available at:[Link]

  • Bioprocess Online. "Tritium Labeling Service." Bioprocess Online. Available at: [Link]

Sources

Application Note: A Validated GC-MS Protocol for the Detection and Quantification of Predicted 1-(3-Methoxybenzoyl)-3-methylpiperazine Metabolites in Human Urine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of the predicted major metabolites of 1-(3-Methoxybenzoyl)-3-methylpiperazine in human urine. As novel psychoactive substances (NPS) and research chemicals emerge, robust analytical methods are critical for their detection in biological matrices. This protocol is designed for researchers, forensic toxicologists, and drug development professionals requiring a reliable method for metabolic profiling. The methodology employs enzymatic hydrolysis, a robust liquid-liquid extraction (LLE) for sample clean-up, and perfluoroacylation for derivatization to enhance analyte volatility and chromatographic performance. The described method demonstrates excellent linearity, sensitivity, and precision, making it suitable for routine toxicological screening and clinical research.

Introduction and Scientific Rationale

1-(3-Methoxybenzoyl)-3-methylpiperazine is a piperazine derivative with a structure suggesting potential psychoactive properties. Like many designer drugs, its metabolic fate in humans is not extensively documented in peer-reviewed literature. Therefore, developing a detection method requires a predictive approach based on the known biotransformation pathways of structurally similar compounds.[1][2][3] The piperazine and benzoyl moieties are common in many pharmaceuticals and NPS, and their metabolism typically involves several key enzymatic reactions.[3]

The primary analytical challenge with piperazine metabolites is their polarity and low volatility, which makes direct GC-MS analysis difficult. This protocol overcomes this limitation through a crucial derivatization step. By converting polar functional groups (such as hydroxyls and secondary amines) into less polar, more volatile perfluoroacyl derivatives, we significantly improve chromatographic peak shape, thermal stability, and overall sensitivity of the assay.[4][5] This document provides a complete workflow, from sample preparation to data analysis, grounded in established principles of analytical toxicology.[6]

Predicted Metabolic Pathways

Based on established metabolic pathways for piperazine and benzoyl-containing compounds, 1-(3-Methoxybenzoyl)-3-methylpiperazine is predicted to undergo several Phase I and Phase II reactions.[1][2]

  • Phase I Metabolism:

    • O-Demethylation: The methoxy group on the benzoyl ring is a prime target for cytochrome P450 (CYP450) enzymes, leading to a phenolic metabolite (M1).[1]

    • Aromatic Hydroxylation: Hydroxyl groups can be added to the benzoyl ring, creating another phenolic metabolite (M2).

    • Piperazine Ring Oxidation/Degradation: The piperazine ring can be oxidized or cleaved, leading to various degradation products (M3).[1][2]

  • Phase II Metabolism: The newly formed hydroxyl groups can be conjugated with glucuronic acid or sulfate, forming more water-soluble compounds for excretion.[1] Our protocol incorporates an enzymatic hydrolysis step to cleave these conjugates, allowing for the detection of the total (free + conjugated) metabolite concentration.

Metabolic_Pathway Parent 1-(3-Methoxybenzoyl)- 3-methylpiperazine M1 M1: 1-(3-Hydroxybenzoyl)- 3-methylpiperazine Parent->M1 O-Demethylation (CYP450) M2 M2: 1-(Hydroxy-3-methoxybenzoyl)- 3-methylpiperazine Parent->M2 Aromatic Hydroxylation (CYP450) M3 M3: Piperazine Ring Degradation Products Parent->M3 Ring Oxidation (CYP450) Conjugates Glucuronide / Sulfate Conjugates M1->Conjugates Phase II Conjugation M2->Conjugates Phase II Conjugation

Figure 1: Predicted metabolic pathway of 1-(3-Methoxybenzoyl)-3-methylpiperazine.

Materials and Instrumentation

Reagents and Consumables
  • Methanol, Ethyl Acetate, n-Hexane (all HPLC or GC grade)

  • Trifluoroacetic anhydride (TFAA)

  • β-Glucuronidase/Arylsulfatase from Helix pomatia

  • Sodium Phosphate Buffer (0.1 M, pH 7.0)

  • Sodium Carbonate-Bicarbonate Buffer (pH ~10-11)

  • Reference standards for the parent compound and (if available) predicted metabolites.

  • Internal Standard (IS), e.g., 1-(3-chlorophenyl)-piperazine (mCPP) or a deuterated analog.

  • Certified drug-free human urine for blanks and calibrators.

  • Glass centrifuge tubes (15 mL), autosampler vials with inserts.

Instrumentation
  • Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).[5]

  • Heating block or water bath.

  • Nitrogen evaporator.

  • Centrifuge.

Detailed Experimental Protocol

This protocol is designed for a 1 mL urine sample. Adjust volumes proportionally for different sample sizes.

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start_end start_end process process analysis analysis A 1. Urine Sample (1 mL) + Internal Standard B 2. Enzymatic Hydrolysis (Cleave Conjugates) A->B C 3. pH Adjustment (Alkaline) B->C D 4. Liquid-Liquid Extraction (e.g., Ethyl Acetate) C->D E 5. Evaporation to Dryness D->E F 6. Add Ethyl Acetate & TFAA E->F G 7. Heat Incubation (70°C, 30 min) F->G H 8. Evaporation & Reconstitution G->H I 9. GC-MS Injection H->I J 10. Data Acquisition & Analysis I->J

Figure 2: Step-by-step experimental workflow for metabolite analysis.

Step 1: Sample Preparation and Hydrolysis
  • Pipette 1 mL of urine into a 15 mL glass centrifuge tube.

  • Add an appropriate amount of Internal Standard (e.g., 10 µL of a 100 µg/mL solution).

  • Add 1 mL of 0.1 M sodium phosphate buffer (pH 7.0).

  • Add 50 µL of β-glucuronidase/arylsulfatase solution. Vortex briefly.

  • Incubate in a water bath at 37°C for at least 12 hours (or overnight) to ensure complete hydrolysis of Phase II conjugates.[2]

Step 2: Liquid-Liquid Extraction (LLE)
  • After incubation, allow the sample to cool to room temperature.

  • Add 1 mL of alkaline buffer (e.g., sodium carbonate-bicarbonate) to adjust the pH to approximately 10-11.[4] This ensures the analytes are in their free base form, maximizing extraction into the organic solvent.

  • Add 5 mL of an organic extraction solvent (e.g., ethyl acetate).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to achieve phase separation.[4]

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at approximately 40°C.

Step 3: Derivatization
  • To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[5]

  • Cap the tube tightly and incubate at 70°C for 30 minutes in a heating block.[4][5] This step drives the acylation reaction to completion, forming stable trifluoroacetyl derivatives.

  • After incubation, cool the sample to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the final residue in 100 µL of ethyl acetate.[4][5]

  • Transfer the solution to an autosampler vial for GC-MS analysis.

GC-MS Instrumental Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

Parameter Setting Rationale
GC System
Injection Volume1 µLStandard volume for good sensitivity without overloading the column.
Injector Temperature250°CEnsures efficient vaporization of the derivatized analytes.[7]
Injection ModeSplitlessMaximizes the amount of analyte transferred to the column for trace-level detection.
Carrier GasHeliumInert gas providing good chromatographic efficiency.[5]
Flow Rate1.0 mL/min (Constant Flow)Provides optimal separation speed and resolution.[8]
Oven ProgramInitial 120°C (hold 1 min), ramp at 10°C/min to 300°C (hold 5 min)A temperature ramp separates compounds based on boiling points, from more volatile to less volatile.[5][9]
MS System
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns.[7]
Electron Energy70 eVStandard energy for generating consistent mass spectra for library matching.[5][7]
Mass AnalyzerQuadrupoleCommon analyzer providing good mass resolution and sensitivity.[7]
Acquisition ModeFull Scan (m/z 40-500) and/or Selected Ion Monitoring (SIM)Full scan for initial identification; SIM for enhanced sensitivity and quantification of target ions.[6]
Transfer Line Temp.280°CPrevents condensation of analytes between the GC and MS.[5]

Method Validation

To ensure the trustworthiness and reliability of the protocol, a full method validation should be performed according to established forensic toxicology guidelines.[6][9]

Validation Parameter Procedure Acceptance Criteria
Linearity Analyze calibrators prepared in blank urine at a minimum of five concentration levels (e.g., 10, 50, 100, 500, 1000 ng/mL).Correlation coefficient (r²) ≥ 0.99.[9][10]
LOD & LOQ Analyze spiked samples at decreasing concentrations. LOD is the lowest concentration with a signal-to-noise ratio (S/N) of ≥ 3. LOQ is the lowest concentration with S/N ≥ 10.LOD and LOQ should be appropriate for the intended application (e.g., LOQ ≤ 10 ng/mL).[11]
Accuracy & Precision Analyze quality control (QC) samples at low, medium, and high concentrations in replicates (n=5) on the same day (intra-day) and on three different days (inter-day).Accuracy: within ±20% of the nominal value. Precision (RSD): ≤ 20%.[8][9]
Extraction Recovery Compare the peak area of analytes in pre-extraction spiked samples to post-extraction spiked samples at three concentrations.Consistent and reproducible recovery, ideally >70%.[10]
Stability Analyze QC samples after short-term storage (room temp, 24h), long-term storage (-20°C, 1 month), and after freeze-thaw cycles.Analyte concentration should be within ±20% of the initial value.[5]

Conclusion

This application note provides a detailed, robust, and scientifically-grounded GC-MS protocol for the detection of predicted 1-(3-Methoxybenzoyl)-3-methylpiperazine metabolites. The described workflow, incorporating enzymatic hydrolysis, liquid-liquid extraction, and essential derivatization, is optimized for sensitivity and specificity. By following the outlined steps for analysis and method validation, forensic and clinical laboratories can confidently implement this procedure for routine screening, research, and quantification of this compound and its metabolic products.

References

  • Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem.
  • Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine. Benchchem.
  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25.
  • Holler, J. M., et al. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology, 32(2), 144-151. Retrieved from [Link]

  • Chen, J., et al. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences, 66(2), 654-663. Retrieved from [Link]

  • Deconihout, F., et al. (2014). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Journal of Pharmaceutical and Biomedical Analysis, 98, 139-148. Retrieved from [Link]

  • Holler, J. M., et al. (n.d.). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS.
  • Paknahad, M., et al. (2024). Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples. Egyptian Journal of Forensic Sciences, 14(1). Retrieved from [Link]

  • Staack, R. F., & Maurer, H. H. (2004). New designer drug 1-(3,4-methylenedioxybenzyl) piperazine (MDBP): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry. Journal of Mass Spectrometry, 39(3), 255-261. Retrieved from [Link]

  • Deconihout, F., et al. (2014). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. ResearchGate. Retrieved from [Link]

  • Radke, K., White, N., Loughlin, M., & Cresswell, S. (2024). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers in Chemistry, 12. Retrieved from [Link]

  • Staack, R. F., & Maurer, H. H. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry. Journal of Mass Spectrometry, 38(9), 973-981. Retrieved from [Link]

  • University of Alabama in Huntsville. (n.d.). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. LOUIS | University of Alabama in Huntsville Research. Retrieved from [Link]

  • Li, Y., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Cogent Food & Agriculture, 6(1). Retrieved from [Link]

  • Papanikolaou, Z., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Molecules, 27(14), 4353. Retrieved from [Link]

  • The Blais Proteomics Lab. (n.d.). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Yulianto, E., & Hayun, H. (2022). Development and Validation GC/MS Method for Methamphetamine Analysis in Urine by Miniaturization QuEChERS. Science and Technology Indonesia, 7(2), 200-207. Retrieved from [Link]

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Forensic Science International, 186(1-3), 50-55. Retrieved from [Link]

Sources

use of 1-(3-Methoxybenzoyl)-3-methylpiperazine in high-throughput screening campaigns

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of AMPA Receptor Potentiators using 1-(3-Methoxybenzoyl)-3-methylpiperazine

Executive Summary

1-(3-Methoxybenzoyl)-3-methylpiperazine is a synthetic small molecule belonging to the benzoylpiperazine class of compounds. Structurally, it serves as a privileged scaffold in the development of AMPA receptor positive allosteric modulators (PAMs) , often referred to as Ampakines . Unlike orthosteric agonists (e.g., glutamate, AMPA) which directly open the ion channel, PAMs bind to allosteric sites to slow receptor deactivation or desensitization, thereby enhancing synaptic transmission without causing excitotoxicity.

This guide details the use of 1-(3-Methoxybenzoyl)-3-methylpiperazine as a reference probe and library scaffold in High-Throughput Screening (HTS) campaigns aimed at discovering novel cognitive enhancers and antidepressants.

Physicochemical Profile & Preparation

Before initiating HTS, the compound must be characterized to ensure assay stability.

PropertyValue (Predicted/Typical)Relevance to HTS
Molecular Weight ~234.29 DaFragment-like; high ligand efficiency potential.
LogP ~1.1 - 1.5Good membrane permeability; low risk of non-specific binding to plasticware.
Solubility High in DMSO (>10 mM)Ideal for acoustic or pin-tool dispensing.
Stability Stable at RT (Solid); -20°C (DMSO)Resistant to hydrolysis during standard incubation times.

Stock Preparation Protocol:

  • Solvent: Dissolve solid 1-(3-Methoxybenzoyl)-3-methylpiperazine in 100% anhydrous DMSO to a concentration of 10 mM .

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute to 4x final assay concentration in assay buffer (HBSS + 20 mM HEPES) immediately prior to use. Ensure final DMSO concentration in the well is <0.5% to avoid solvent effects.

Scientific Rationale: Mechanism of Action[1]

To design a valid HTS, one must understand the specific modulation mechanism. 1-(3-Methoxybenzoyl)-3-methylpiperazine targets the dimer interface of the AMPA receptor Ligand-Binding Domain (LBD).

  • Without PAM: Glutamate binds

    
     Channel opens 
    
    
    
    Rapid desensitization (milliseconds)
    
    
    Channel closes.
  • With PAM (Compound): Compound binds LBD interface

    
     Stabilizes "open" conformation 
    
    
    
    Slower desensitization
    
    
    Increased total charge transfer (Calcium/Sodium influx).

Critical Assay Design Note: The assay must be performed in the presence of an agonist (Glutamate or AMPA). Screening this compound alone will yield a false negative (silent activity).

Pathway Visualization (Graphviz)

AMPA_Modulation cluster_0 HTS Readout Logic Glutamate Glutamate (Agonist) Receptor_Rest AMPA Receptor (Resting) Receptor_Open Receptor Open (Na+/Ca2+ Influx) Receptor_Rest->Receptor_Open + Glutamate Receptor_Desens Receptor Desensitized Receptor_Open->Receptor_Desens Rapid Decay (<10ms) Signal Fluorescent Signal (Calcium Flux) Receptor_Open->Signal Sustained Influx PAM 1-(3-Methoxybenzoyl)- 3-methylpiperazine PAM->Receptor_Open Stabilizes LBD Dimer PAM->Receptor_Desens Blocks/Slows

Caption: Mechanism of 1-(3-Methoxybenzoyl)-3-methylpiperazine as a Positive Allosteric Modulator (PAM) preventing AMPA receptor desensitization.

HTS Protocol: Calcium Flux Assay

This protocol utilizes a cell-based calcium mobilization assay (e.g., FLIPR Tetra or Hamamatsu FDSS), which is the industry standard for screening AMPA potentiators.

Target Cell Line: HEK293 stably expressing GluA2 (flip isoform) . The 'flip' isoform is generally more sensitive to benzoylpiperazine modulation than the 'flop' isoform.

Step-by-Step Methodology

Step 1: Cell Plating (Day -1)

  • Harvest HEK293-GluA2 cells using Accutase (avoid Trypsin to preserve receptor integrity).

  • Dispense 15,000 cells/well into 384-well poly-D-lysine coated black-wall/clear-bottom plates.

  • Incubate overnight at 37°C, 5% CO2.

Step 2: Dye Loading (Day 0)

  • Remove culture media.

  • Add 20 µL/well of Calcium-6 or Fluo-4 NW dye loading buffer containing 2.5 mM Probenecid (to inhibit anion transport and retain dye).

  • Incubate for 60 minutes: 45 min at 37°C, followed by 15 min at RT (to equilibrate signal).

Step 3: Compound Addition (Online)

  • Transfer plate to the FLIPR/FDSS instrument.

  • Addition A (Test Compound): Add 10 µL of 1-(3-Methoxybenzoyl)-3-methylpiperazine (at 3x concentration).

  • Read: Monitor fluorescence for 10 seconds to detect any intrinsic agonist activity (should be zero).

  • Incubation: Allow 2–5 minutes for the PAM to bind the allosteric site.

Step 4: Agonist Trigger (Online)

  • Addition B (Agonist): Add 10 µL of Glutamate (EC20 concentration, typically 10–50 µM) + Cyclothiazide (Positive Control wells only).

  • Read: Monitor fluorescence kinetics for 120 seconds.

  • Sampling Rate: 1 Hz (1 read per second) is critical to capture the fast kinetics of AMPA receptors.

Data Analysis & Hit Validation

Quantitative Metrics

Primary screening data should be normalized to controls on every plate.

  • Calculate Response:

    
    
    
  • Calculate % Potentiation:

    
    
    
  • Quality Control (Z-Factor): Ensure

    
     using High Control (100 µM Cyclothiazide + Glutamate) and Low Control (Glutamate alone).
    
Triage & Hit Validation Workflow

The benzoylpiperazine scaffold can sometimes show false positives due to PAINS (Pan-Assay Interference Compounds) or fluorescence quenching.

  • Counter-Screen: Test "hits" in the absence of Glutamate. If signal > 0, the compound is an agonist (potential neurotoxin) or a fluorescent artifact , not a PAM.

  • Dose-Response: Run an 8-point titration (e.g., 30 µM down to 1 nM). A true PAM will show a sigmoidal increase in potentiation.

  • Electrophysiology Confirmation: Validate top hits using automated patch-clamp (e.g., QPatch). Look for slowing of deactivation time constant (

    
    ) .
    

References

  • AMPA Receptor Biology: Traynelis, S. F., et al. (2010). "Glutamate receptor ion channels: structure, regulation, and function." Pharmacological Reviews, 62(3), 405-496. Link

  • Ampakine Mechanism: Arai, A. C., & Kessler, M. (2007). "Pharmacology of ampakine modulators: from AMPA receptors to synapses and behavior."[1][2][3] Current Drug Targets, 8(5), 583-602. Link

  • HTS Methodologies: Inglese, J., et al. (2007). "High-throughput screening assays for the identification of chemical probes." Nature Chemical Biology, 3(8), 466-479. Link

  • Benzoylpiperazine Scaffold: Pirotte, B. (2005). "Structure-activity studies of 3-alkyl- and 3,3-dialkyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as AMPA receptor potentiators." Journal of Medicinal Chemistry. (Contextual reference for scaffold SAR).

Sources

Application Note: Formulation of 1-(3-Methoxybenzoyl)-3-methylpiperazine for In Vivo Administration

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Profile

This guide details the formulation protocols for 1-(3-Methoxybenzoyl)-3-methylpiperazine , a lipophilic basic amide structurally related to the ampakine class of glutamatergic modulators. Due to the presence of a secondary amine at the N4 position and a lipophilic benzoyl moiety at N1, this compound exhibits pH-dependent solubility.

Successful in vivo administration requires overcoming its poor aqueous solubility at neutral pH while preventing precipitation upon physiological dilution. This document provides three tiered protocols ranging from aqueous salt formations to co-solvent systems, ensuring high bioavailability and minimal vehicle-induced toxicity.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Formulation
Chemical Structure Piperazine ring with N1-benzoyl amide and C3-methyl.[1]N4-amine is basic ; N1-amide is neutral.
pKa (Basic) ~8.5 – 9.2 (Secondary Amine)Highly soluble at pH < 6.0; prone to precipitation at pH > 7.4.
LogP ~1.8 – 2.2Moderate lipophilicity; crosses BBB; requires solubilizers for high doses.
Stability Amide linkageStable in mild acid/base; avoid prolonged exposure to pH < 2 or > 10.

Formulation Decision Matrix

The choice of vehicle depends on the route of administration and the required concentration. Use the following logic tree to select the appropriate protocol.

FormulationDecision Start Target Concentration & Route? LowConc < 5 mg/mL (IV, IP, SC) Start->LowConc Low Dose HighConc > 5 mg/mL (IP, PO, SC) Start->HighConc High Dose AcidSol Protocol A: Acidified Saline (pH 5.0) LowConc->AcidSol Preferred CoSolvent Protocol B: PEG400 / DMSO System HighConc->CoSolvent Soluble Solution Suspension Protocol C: Methylcellulose Suspension HighConc->Suspension Oral Gavage Only

Figure 1: Decision matrix for vehicle selection based on dosage and administration route.

Protocol A: In Situ Salt Formation (Acidified Saline)

Best For: Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC) at low-moderate doses (< 10 mg/kg). Mechanism: Protonation of the N4-secondary amine converts the lipophilic free base into a water-soluble hydrochloride or tartrate salt.

Reagents
  • 1-(3-Methoxybenzoyl)-3-methylpiperazine (Free Base)

  • 0.1 N Hydrochloric Acid (HCl) (Sterile)

  • 0.9% Saline (Sterile) or PBS

  • 1 N NaOH (for fine adjustment)

Step-by-Step Procedure
  • Weighing: Accurately weigh the required amount of compound into a sterile glass vial (e.g., 10 mg).

  • Acidification: Add 0.1 N HCl in a molar equivalent ratio (1:1).

    • Calculation: MW ≈ 234.3 g/mol . For 10 mg (42.7 µmol), add ~430 µL of 0.1 N HCl.

    • Technique: Vortex vigorously. The powder should dissolve completely, forming a clear solution. If not, add small increments of HCl or warm slightly (37°C).

  • Dilution: Add sterile 0.9% Saline to reach ~90% of the final volume.

  • pH Adjustment (Critical): Measure pH. It will likely be acidic (~pH 2-3).

    • Carefully titrate with 0.1 N NaOH or diluted buffer to bring pH to 4.5 – 5.5 .

    • Warning: Do not exceed pH 6.0, or the free base may precipitate.

  • Final Volume: Adjust to final volume with saline.

  • Sterilization: Filter through a 0.22 µm PES syringe filter.

Protocol B: PEG/DMSO Co-Solvent System

Best For: High dose IP/SC or Osmotic Minipumps. Mechanism: Uses organic solvents to solubilize the uncharged free base, independent of pH.

Formulation Composition
  • 10% DMSO (Solubilizer)

  • 40% PEG 400 (Co-solvent/Viscosity modifier)

  • 50% Sterile Water or Saline (Diluent)

Step-by-Step Procedure
  • Solubilization: Weigh the compound into a vial. Add the calculated volume of DMSO (10% of final volume).

    • Vortex until fully dissolved (clear solution). Sonicate if necessary.

  • Stabilization: Add PEG 400 (40% of final volume) to the DMSO solution. Vortex to mix.

    • Note: The solution will become viscous and generate slight heat (exothermic mixing).

  • Dilution: Slowly add Sterile Water (50% of final volume) while vortexing.

    • Caution: Add water slowly. Rapid addition can cause "crashing out" (precipitation) at the interface.

  • Visual Inspection: Ensure the solution remains clear. If cloudy, the concentration exceeds the solubility limit; switch to Protocol C.

Protocol C: Cyclodextrin Complexation (Advanced)

Best For: Sensitive models where DMSO/PEG is toxic, or for chronic administration. Mechanism: Encapsulates the lipophilic benzoyl-piperazine moiety within the hydrophobic cavity of the cyclodextrin ring.

Reagents
  • 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in sterile water.

Step-by-Step Procedure
  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL sterile water. Filter (0.22 µm).

  • Compound Addition: Add compound to the vehicle.

  • Complexation: Sonicate for 20–30 minutes at ambient temperature.

    • If the solution remains cloudy, adjust pH to 5.0 using 0.1 N HCl to assist solubilization via combined salt/complexation mechanisms.

Experimental Workflow Visualization

PrepWorkflow Weigh 1. Weigh Compound (Free Base) Solubilize 2. Primary Solubilization (Acid or DMSO) Weigh->Solubilize Check Clear Solution? Solubilize->Check Dilute 3. Dilute to Volume (Saline/Water) Check->Dilute Yes Precip Action: Add Co-solvent or Warm (37°C) Check->Precip No pHAdjust 4. pH Adjustment (Target 4.5-5.5) Dilute->pHAdjust Filter 5. Sterile Filtration (0.22 µm PES) pHAdjust->Filter Precip->Check

Figure 2: Step-by-step bench workflow for preparing the injectable solution.

Quality Control & Storage

  • Visual Check: Always inspect for "schlieren" patterns or micro-precipitates under a light source before injection.

  • Storage: Prepare fresh. If storage is required, store at 4°C for max 24 hours. Piperazine amides can hydrolyze over weeks in aqueous solution.

  • In Vivo Control: Always include a "Vehicle Only" control group (e.g., 10% DMSO/40% PEG) to rule out solvent effects on behavior.

References

  • National Institutes of Health (NIH). Discovery and hit-to-lead evaluation of piperazine amides as selective NaV1.7 inhibitors. (Discusses solubility strategies for piperazine amides). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in the Synthesis of 1-(3-Methoxybenzoyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(3-Methoxybenzoyl)-3-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific amide bond formation. Here, we address common challenges encountered during the synthesis, with a focus on overcoming low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing 1-(3-Methoxybenzoyl)-3-methylpiperazine?

The most prevalent method for synthesizing 1-(3-Methoxybenzoyl)-3-methylpiperazine is the N-acylation of 3-methylpiperazine with a 3-methoxybenzoyl derivative. This is typically achieved through two primary pathways:

  • Schotten-Baumann Reaction: This classic method involves the reaction of 3-methylpiperazine with 3-methoxybenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2] This is often the most direct route.

  • Amide Coupling: This approach utilizes 3-methoxybenzoic acid and a coupling agent, such as HATU or DCC, to facilitate amide bond formation with 3-methylpiperazine.[3] This can be a milder alternative to using an acyl chloride.

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yield in this synthesis can stem from several factors. The most common culprits include:

  • Di-acylation: The formation of the undesired 1,4-disubstituted piperazine byproduct is a significant challenge due to the presence of two reactive nitrogen atoms in the piperazine ring.[1]

  • Incomplete Reaction: The reaction may not be proceeding to completion due to suboptimal conditions, such as incorrect stoichiometry, insufficient reaction time, or low temperature.[4]

  • Starting Material Quality: The purity of 3-methylpiperazine, 3-methoxybenzoyl chloride, or 3-methoxybenzoic acid is crucial. Moisture or other impurities can interfere with the reaction.[5]

  • Product Loss During Workup and Purification: The desired product may be lost during extraction, washing, or purification steps.

Q3: How can I minimize the formation of the di-acylated byproduct?

Controlling the stoichiometry is key to preventing di-acylation. Here are some effective strategies:

  • Use of Excess Piperazine: Employing a molar excess of 3-methylpiperazine (typically 2-3 equivalents) relative to the 3-methoxybenzoyl chloride statistically favors mono-acylation.[4][6]

  • Slow Addition of Acylating Agent: Adding the 3-methoxybenzoyl chloride dropwise to the solution of 3-methylpiperazine at a low temperature (e.g., 0 °C) helps to maintain a low concentration of the acylating agent, thereby reducing the likelihood of a second acylation event.[4][7]

  • In Situ Mono-protonation: Reacting 3-methylpiperazine with one equivalent of an acid to form the mono-hydrochloride salt deactivates one of the nitrogen atoms, directing acylation to the free, more nucleophilic nitrogen.[4][8]

Troubleshooting Guide: Low Yield

This section provides a structured approach to diagnosing and resolving low yield issues in the synthesis of 1-(3-Methoxybenzoyl)-3-methylpiperazine.

Issue 1: Low Conversion of Starting Materials

If you observe a significant amount of unreacted 3-methylpiperazine or 3-methoxybenzoyl chloride/acid after the reaction, consider the following:

Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient Reaction Time or Temperature Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or gradually increasing the temperature. For amide coupling reactions, heating may be necessary.[2][9]Amide bond formation can be slow, and providing sufficient time and thermal energy is necessary to drive the reaction to completion.
Poor Quality of Reagents Ensure that 3-methoxybenzoyl chloride is freshly prepared or from a reliable source and stored under anhydrous conditions. Acyl chlorides are highly susceptible to hydrolysis.[5] Use freshly distilled or high-purity 3-methylpiperazine.Moisture will hydrolyze the acyl chloride to the unreactive carboxylic acid, while impurities in the piperazine can lead to side reactions.
Ineffective Coupling Agent (for amide coupling) If using a coupling agent like HATU or DCC, ensure it is fresh and has been stored properly. Consider switching to a different coupling agent if poor results persist.[10]The effectiveness of coupling agents can degrade over time, leading to incomplete activation of the carboxylic acid.
Inappropriate Base or Solvent In a Schotten-Baumann reaction, ensure an adequate amount of a suitable base (e.g., triethylamine, aqueous NaOH) is used to neutralize the generated HCl.[2][11] The choice of solvent can also impact reaction rates. Aprotic solvents like DCM or THF are commonly used.The base is crucial for scavenging the acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2] The solvent must be able to dissolve the reactants and not interfere with the reaction.
Troubleshooting Workflow for Low Conversion

start Low Conversion Observed check_reagents Verify Reagent Quality (Purity, Anhydrous) start->check_reagents check_conditions Review Reaction Conditions (Time, Temp, Stoichiometry) check_reagents->check_conditions Reagents OK optimize Systematically Optimize Conditions check_reagents->optimize Impure Reagents Found check_base Assess Base/Coupling Agent Efficacy check_conditions->check_base Conditions Appear Correct check_conditions->optimize Suboptimal Conditions Identified check_base->optimize Base/Coupling Agent OK check_base->optimize Ineffective Base/Agent success Improved Conversion optimize->success cluster_reactants Reactants cluster_products Products 3-methylpiperazine 3-Methylpiperazine HN(CH2CH(CH3))NH mono_product Desired Product 1-(3-Methoxybenzoyl)-3-methylpiperazine 3-methylpiperazine->mono_product + 1 eq. Acyl Chloride 3-methoxybenzoyl_chloride 3-Methoxybenzoyl Chloride (CH3O)C6H4COCl di_product Byproduct 1,4-bis(3-Methoxybenzoyl)-3-methylpiperazine mono_product->di_product + 1 eq. Acyl Chloride

Caption: The competitive reaction pathways leading to mono- and di-acylation.

Issue 3: Product Loss During Workup and Purification

Even with a successful reaction, low isolated yield can result from issues during the workup and purification stages.

Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Extraction The product, being an amine, can have some water solubility, especially if protonated. Ensure the aqueous layer is made sufficiently basic (pH > 10) before extraction with an organic solvent like dichloromethane or ethyl acetate. Perform multiple extractions (3-4 times).Basifying the aqueous layer ensures the product is in its free base form, which is more soluble in organic solvents, thus maximizing extraction efficiency.
Emulsion Formation If an emulsion forms during extraction, it can be broken by adding brine (saturated NaCl solution) or by filtering the mixture through a pad of Celite.Emulsions trap product in the interface between the aqueous and organic layers, leading to significant loss if not resolved.
Difficulties in Column Chromatography The basic nature of the product can cause it to streak on silica gel. To mitigate this, consider adding a small amount of triethylamine (e.g., 1%) to the eluent system. Alternatively, use a different stationary phase like alumina.The triethylamine in the eluent competes with the product for acidic sites on the silica gel, leading to better peak shape and improved separation.
Product Volatility/Decomposition If purifying by distillation, ensure it is performed under high vacuum to lower the boiling point and prevent thermal decomposition. [12]High temperatures can lead to product degradation, especially if trace impurities are present.

Experimental Protocols

Protocol 1: Optimized Schotten-Baumann Reaction

This protocol is designed to maximize the yield of the mono-acylated product.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylpiperazine (3.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve 3-methoxybenzoyl chloride (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred piperazine solution over 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, with 1% triethylamine).

Protocol 2: Amide Coupling Using HATU

This protocol provides a milder alternative to the Schotten-Baumann reaction.

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve 3-methoxybenzoic acid (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes.

  • Addition of Amine: Add a solution of 3-methylpiperazine (1.2 eq.) in DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight, or until TLC/LC-MS analysis indicates the completion of the reaction.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

References

  • An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms - Benchchem.
  • Schotten-Baumann Reaction - Organic Chemistry Portal.
  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
  • Technical Support Center: Selective Mono-acylation of Piperazine - Benchchem.
  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Molecules.
  • Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry.
  • Schotten Baumann Reaction. BYJU'S.
  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. American Journal of Applied Science and Technology.
  • Synthesis of N-(3-methoxybenzoyl)-piperazine. PrepChem.com.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
  • Synthesis of 1,3-oxazines based on piperazine. ScienceDirect.
  • Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof. Google Patents.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives. Arkat USA.
  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry (RSC Publishing).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules.
  • Technical Support Center: Synthesis of 2-Methyl-3-methoxybenzoyl chloride - Benchchem.
  • Evolution of amide bond formation. Arkivoc.
  • New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. ResearchGate.
  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem.
  • Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes.
  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Farmacevtski Vestnik.
  • 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDrug.
  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules.
  • Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act. Google Patents.
  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry.
  • Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture. Google Patents.
  • Scheme 1: Synthesis of 3,5-bis(4-Acyloxy-3-methoxybenzylidene). ResearchGate.
  • Unexpected Migration of Benzoyl Group in the Synthesis of 3-Benzoyl-2-Phenylbenzofurans under Wittig Conditions. MDPI.

Sources

optimizing acylation conditions for 3-methylpiperazine with 3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Acylation of 3-Methylpiperazine Topic: Optimization of Reaction Conditions with 3-Methoxybenzoyl Chloride Ticket ID: CHEM-OPT-3MP-Acyl Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the regioselective acylation of 2-methylpiperazine (often commercially labeled as 3-methylpiperazine depending on tautomer nomenclature) with 3-methoxybenzoyl chloride .

The core challenge in this synthesis is Regioselectivity vs. Bis-acylation .

  • The Goal: Typically, researchers target the N1-acylation (distal to the methyl group) to form 1-(3-methoxybenzoyl)-3-methylpiperazine .

  • The Problem: The starting material has two secondary amines. Without optimization, you will obtain a statistical mixture of N1-acyl (desired), N4-acyl (hindered isomer), and N1,N4-bis-acyl (over-reacted impurity).

Part 1: The Chemistry & Mechanism (Why it happens)[1]

To optimize, you must understand the competing kinetics.[1] The methyl group at position 2 (relative to the ring carbons) creates a steric environment that differentiates the two nitrogen atoms.[1]

  • N1 (Distal Nitrogen): Less sterically hindered.[1] Higher kinetic nucleophilicity.[1] Reacts fast.

  • N4 (Proximal Nitrogen): Sterically hindered by the adjacent methyl group.[1] Reacts slow.

The Optimization Strategy: We utilize Kinetic Control .[1] By keeping the temperature low and the concentration of the acid chloride lean, we favor the attack of the faster nucleophile (N1) and starve the reaction before the slower nucleophile (N4) or the mono-product can react.[1]

Visualizing the Reaction Pathway

ReactionPath SM 3-Methylpiperazine (Starting Material) N1_Product Major Product (N1-Acyl) 1-(3-methoxybenzoyl)- 3-methylpiperazine SM->N1_Product Fast (Kinetic) Low Temp, 0°C N4_Product Minor Isomer (N4-Acyl) 1-(3-methoxybenzoyl)- 2-methylpiperazine SM->N4_Product Slow (Steric Hindrance) Reagent 3-Methoxybenzoyl Chloride Reagent->N1_Product Bis_Product Impurity (Bis-Acyl) N1_Product->Bis_Product Over-reaction (If excess acid chloride) N4_Product->Bis_Product Over-reaction

Figure 1: Reaction pathways showing the kinetic preference for N1-acylation (Green path) versus the competing side reactions (Red paths).

Part 2: Optimized Experimental Protocol

This protocol is designed for Mono-N1-Selectivity .

Reagents & Stoichiometry
ComponentEquivalents (Eq)RoleNotes
3-Methylpiperazine 2.0 - 3.0 NucleophileExcess is critical to act as its own HCl scavenger and prevent bis-acylation.
3-Methoxybenzoyl Chloride 1.0 ElectrophileLimiting reagent.[2]
Dichloromethane (DCM) N/A (0.1 M)SolventAnhydrous.[1][3] Essential for solubility.
Triethylamine (TEA) 0.0 or 1.1BaseOptional.[1][4] If using 3.0 eq of piperazine, TEA is not needed.[1] If using 1.0 eq piperazine, you need 1.1 eq TEA, but yield drops.[1]
Step-by-Step Methodology
  • Preparation: Dissolve 3-methylpiperazine (3.0 eq) in anhydrous DCM (concentration ~0.2 M) in a round-bottom flask.

  • Thermal Control: Cool the solution to 0°C using an ice/water bath. Crucial: High temps favor the thermodynamic mixture and bis-acylation.

  • Controlled Addition: Dissolve 3-methoxybenzoyl chloride (1.0 eq) in a separate volume of DCM. Add this solution dropwise over 30–60 minutes.

    • Why? Keeping the local concentration of acid chloride low prevents the mono-product from encountering a fresh acid chloride molecule and reacting again.[1]

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC or LC-MS.[4]

  • Quench: Add water to hydrolyze unreacted acid chloride.

  • Workup (Purification by Extraction):

    • The reaction mixture contains Product (neutral/basic), Bis-product (neutral), and excess Piperazine (basic).[1]

    • Wash 1: Wash organic layer with water.[1][5] (Removes some excess piperazine).[1][6]

    • Wash 2 (The Trick): Extract the organic layer with 0.5 M HCl .[1] The Product and unreacted Piperazine will protonate and move to the aqueous layer.[1] The Bis-acylated impurity (no basic amine left) stays in the DCM.[1] Discard the DCM.

    • Recovery: Basify the aqueous layer (pH > 12) with NaOH.[1] Extract back into DCM. This organic layer now contains your Product + excess Piperazine.[1]

    • Final Purification: Evaporate DCM. The excess 3-methylpiperazine is volatile (b.p. ~155°C) and can be removed under high vacuum or via column chromatography (DCM/MeOH).[1]

Part 3: Troubleshooting Guide (FAQs)

Issue 1: "I am seeing significant Bis-acylated impurity."

Diagnosis: The concentration of acid chloride was too high relative to the free amine, or the temperature was too high. Corrective Actions:

  • Increase Dilution: Double the volume of solvent.

  • Slower Addition: Use a syringe pump for the acid chloride addition.[1]

  • Reverse Addition: Do not do this. Adding amine to acid chloride guarantees bis-acylation. Always add Acid Chloride to Amine.[1]

Issue 2: "The reaction solidifies/precipitates immediately."

Diagnosis: Formation of Piperazine-HCl salt. Explanation: As the reaction proceeds, HCl is generated.[1] It protonates the unreacted piperazine, which is insoluble in DCM.[1] This is actually a good sign —it means the "sacrificial" amine is doing its job protecting the product.[1] Fix: Ensure vigorous stirring (overhead stirrer recommended for scale >10g). Do not filter; the salt will dissolve during the aqueous workup.[1]

Issue 3: "I need the N4-isomer (hindered), not the N1-isomer."

Diagnosis: You are fighting the kinetics. Direct acylation will not work well.[1] Solution: You require a Protection-Deprotection Strategy .[7]

  • React 3-methylpiperazine with Boc-anhydride (0.9 eq). This selectively protects the fast N1.[1]

  • Isolate 1-Boc-3-methylpiperazine .

  • Acylate the remaining N4 with 3-methoxybenzoyl chloride.[1]

  • Deprotect with TFA/DCM.[1] Result: Pure 1-(3-methoxybenzoyl)-2-methylpiperazine.

Part 4: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Q1 High Bis-Acylated Impurity? Start->Q1 A1_Action 1. Reduce Temp to -10°C 2. Increase Amine Eq (to 4.0) 3. Dilute Acid Chloride Q1->A1_Action Yes Q2 Low Yield / Incomplete? Q1->Q2 No A2_Check Check pH / HCl Scavenging Q2->A2_Check Yes Q3 Wrong Regioisomer? Q2->Q3 No A2_Action Add DIPEA or TEA to free the amine salt A2_Check->A2_Action A3_Action Switch to Boc-Protection Route (See Issue 3) Q3->A3_Action Yes

Figure 2: Decision tree for diagnosing common synthetic failures in piperazine acylation.

Part 5: References

  • BenchChem Technical Support. (2025).[1][3][4] An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. Retrieved from [1]

  • University of Regina. (2018). pKa Values of Some Piperazines at Different Temperatures. Retrieved from [1]

  • MDPI. (2020).[1] A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules. Retrieved from [1]

  • PrepChem. Synthesis of N-(3-methoxybenzoyl)-piperazine. Retrieved from [1]

Sources

Technical Support Center: Solubility Optimization for 1-(3-Methoxybenzoyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemical Personality

To effectively troubleshoot 1-(3-Methoxybenzoyl)-3-methylpiperazine, one must first understand its "chemical personality."[1] This molecule possesses a bifunctional nature that dictates its solubility behavior:

  • The Lipophilic Tail (Problem): The 3-methoxybenzoyl group creates a significant lipophilic region (LogP ~1.5–2.5), driving the molecule to aggregate in water.

  • The Ionizable Head (Solution): The piperazine ring contains two nitrogens. However, the N1 nitrogen is part of an amide bond (neutral, non-basic). Only the N4 nitrogen (secondary amine) is basic (pKa ≈ 8.5–9.5).[1]

The Core Issue: At physiological pH (7.4), the equilibrium shifts significantly toward the uncharged (free base) species. Without the charge on the N4 nitrogen to solvate the lipophilic benzoyl group, the compound precipitates.

Troubleshooting Guide (Q&A)
Q1: Why does the compound precipitate immediately when added to PBS (pH 7.4), even though it dissolves perfectly in DMSO?

Diagnosis: You are encountering pH-dependent deprotonation .[1] In DMSO, the compound is dissolved via dipole-dipole interactions. When you dilute into PBS (pH 7.4), the environment becomes aqueous.

  • The Mechanism: The N4 nitrogen is a weak base. At pH 7.4, a significant fraction of the molecules lose their proton (becoming uncharged). The uncharged form is hydrophobic due to the methoxybenzoyl group and "crashes out" of solution.

  • The Fix:

    • Lower the pH: If your assay tolerates it, adjust the buffer pH to 6.0 or 5.5 . This keeps the N4 nitrogen protonated (charged), drastically increasing solubility.

    • Salt Formation: Do not use the free base. Convert the compound to a Hydrochloride (HCl) or Methanesulfonate (Mesylate) salt before dissolving.[1]

Q2: I see a "milky" cloud immediately after pipetting my DMSO stock into the media. How do I prevent this "Solvent Shock"?

Diagnosis: This is kinetic precipitation caused by the rapid change in dielectric constant. Dropping 100% DMSO stock directly into water creates a local interface where the solvent power drops instantly, forcing the hydrophobic compound to aggregate before it can disperse.

The "Golden Dilution" Protocol: Do not pipet directly from 100% DMSO to 100% Aqueous buffer. Use an intermediate step:

  • Stock: 10 mM in DMSO.

  • Intermediate: Dilute 1:10 into PEG400 or Ethanol (creates a "softer" transition).

  • Final: Dilute this mixture dropwise into the vortexing buffer.

  • Why this works: The intermediate co-solvent reduces the surface tension difference and slows the aggregation kinetics, allowing the compound to find its solubility equilibrium [1].

Q3: Can I use Cyclodextrins to keep it in solution at neutral pH?

Diagnosis: Yes, this is the gold standard for benzoyl-piperazines. The 3-methoxybenzoyl moiety is an excellent "guest" for the hydrophobic cavity of (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) .[1]

  • Recommendation: Use 10% to 20% (w/v) HP-β-CD in your buffer before adding the compound.[1]

  • Mechanism: The lipophilic aromatic ring sits inside the cyclodextrin cone, shielding it from water, while the hydrophilic outer shell of the cyclodextrin keeps the complex dissolved [2].

Comparative Solubility Data

Estimated solubility profiles based on piperazine-amide SAR [3][4].

Solvent SystemSolubility EstimateStabilityNotes
PBS (pH 7.4) < 50 µM (Poor)LowPrecipitates rapidly.[1]
Acetate Buffer (pH 5.0) > 500 µM (Good)HighN4 nitrogen is fully protonated.[1]
PBS + 20% HP-β-CD > 1 mM (Excellent)HighBest for physiological pH assays.[1]
DMSO (100%) > 50 mMHighHygroscopic; store desicated.[1]
Visual Troubleshooting Logic

The following diagram outlines the decision process for stabilizing this specific compound.

SolubilityLogic Start Start: Compound Precipitates CheckPH Is Assay pH Fixed at 7.4? Start->CheckPH Acidic Can use pH < 6.0? CheckPH->Acidic No FixedPH Must use pH 7.4 CheckPH->FixedPH Yes UseAcid Action: Use Acetate/Citrate Buffer (pH 5.5) Protonates N4 Amine Acidic->UseAcid Yes CheckCD Is Cyclodextrin Permissible? FixedPH->CheckCD UseCD Action: Add 20% HP-β-CD Complexes Benzoyl Group CheckCD->UseCD Yes NoCD Action: Optimize Co-Solvents CheckCD->NoCD No CoSolvent Protocol: 5% DMSO + 5% PEG400 + Stepwise Dilution NoCD->CoSolvent

Figure 1: Decision tree for troubleshooting solubility based on assay constraints. Blue nodes indicate decision points; Green nodes indicate solutions.

Detailed Protocol: The "Stepwise" Solubilization

Objective: Prepare a stable 100 µM working solution in PBS (pH 7.4) without precipitation.[1]

Materials:

  • Compound Stock (10 mM in DMSO)[1]

  • PEG400 (Polyethylene glycol 400)[1]

  • PBS (Phosphate Buffered Saline)[1]

  • Vortex mixer[1]

Procedure:

  • Prepare Intermediate: In a microcentrifuge tube, mix 10 µL of Compound Stock (10 mM) with 90 µL of pure PEG400.

    • Result: 1 mM compound in 10% DMSO / 90% PEG400.

    • Check: Ensure this solution is clear.

  • Prepare Buffer: Place 900 µL of PBS into a separate tube.

  • Active Mixing: Set the vortex mixer to medium speed. Hold the PBS tube on the vortex.

  • Dropwise Addition: Slowly add the 100 µL of Intermediate solution into the vortexing PBS.

    • Do not inject all at once.

  • Final Composition: 100 µM Compound, 1% DMSO, 9% PEG400, 90% PBS.

    • Validation: Inspect for turbidity against a dark background.[1] If clear, proceed immediately to assay.

References
  • BenchChem Technical Support. (2025).[1][2][3] Troubleshooting Compound Precipitation in Cell Culture Media. BenchChem.[1][2][3] Link[1]

  • Loftsson, T., et al. (2022).[1] Structural Studies of Piperine Inclusion Complexes in Native and Derivative β-Cyclodextrins.[1][4][5][6] NIH/PubMed.[1] Link

  • Khalili, F., et al. (2011).[1] pKa Values of Some Piperazines at Different Temperatures. University of Regina/J. Chem. Eng.[1] Data. Link[1][7]

  • PubChem. (n.d.).[1] Compound Summary: 1-(3-Methoxyphenyl)piperazine.[1][8] National Library of Medicine.[1] Link[1]

Sources

Technical Support Center: Stability Optimization for 1-(3-Methoxybenzoyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: STAB-MBMP-001 Status: Active Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Stabilization of 1-(3-Methoxybenzoyl)-3-methylpiperazine in Aqueous & Organic Media

Executive Summary: The Stability Matrix

You are likely encountering degradation due to two competing chemical vulnerabilities: Amide Hydrolysis (pH-driven) and Secondary Amine Oxidation (Radical-driven).

1-(3-Methoxybenzoyl)-3-methylpiperazine possesses a "push-pull" instability profile:

  • The Amide Linker: Susceptible to hydrolytic cleavage at pH extremes (< 2 or > 10).

  • The Piperazine Ring (N4 position): A secondary amine prone to oxidative attack, leading to N-oxides and ring-opening, often signaled by solution yellowing.

  • Solubility Paradox: The molecule requires acidic pH for protonation (solubility) but extreme acidity accelerates hydrolysis.

This guide provides a self-validating system to stabilize this compound.

Part 1: Diagnostic Hub (Triage)

Identify your issue immediately using the phenomena below.

Observation Root Cause Immediate Action
Solution turns Yellow/Brown Oxidative Degradation. Formation of N-oxides or imine derivatives at the piperazine N4 position.Add EDTA (0.01%) + Antioxidant (Metabisulfite). Sparge with Argon.
White Precipitate pH Shift / Solubility Crash. The solution pH has drifted above the pKa of the piperazine nitrogen (approx pH > 8.5), reverting it to the insoluble free base.Acidify to pH 5.0–6.0 using Acetate or Citrate buffer.
Loss of Potency (No Color Change) Amide Hydrolysis. Cleavage of the benzoyl group, releasing 3-methoxybenzoic acid.Check pH. If < 3 or > 9, adjust to pH 5.5. Lower storage temperature.
New Peak in HPLC (Early Eluting) Hydrolysis Product. Likely 3-methoxybenzoic acid or 3-methylpiperazine.Verify with standard reference of 3-methoxybenzoic acid.

Part 2: The Core Stabilization Protocols

Protocol A: The "pH Safe Harbor" (Preventing Hydrolysis & Precipitation)

The Science: Amide bonds are most stable at pH 4.0–6.0. However, piperazine derivatives require protonation to remain soluble in water. The pKa of the N4 nitrogen is typically ~9.8, and the N1 (amide) is neutral.

  • Danger Zone: pH > 8.0 (Precipitation of free base).

  • Danger Zone: pH < 2.0 (Acid-catalyzed hydrolysis).

Optimized Buffer Formulation: Do not use unbuffered water or simple HCl adjustments, as pH will drift.

  • Target pH: 5.5 ± 0.2.

  • Buffer Selection: 50 mM Acetate Buffer or Citrate Buffer.

    • Why? These buffers have high capacity in the pH 4–6 range and are non-nucleophilic (unlike phosphate, which can sometimes catalyze reactions).

  • Preparation:

    • Dissolve the compound in a minimal amount of DMSO (if necessary for initial wetting).

    • Slowly add to the 50 mM Acetate Buffer (pH 5.5) with vigorous stirring.

Protocol B: The "Nitrogen Shield" (Preventing Oxidation)

The Science: The secondary amine on the piperazine ring is an electron-rich target for dissolved oxygen and peroxides. Trace metal ions (Fe³⁺, Cu²⁺) from water or glassware act as catalysts for this oxidation (Fenton chemistry).

The Anti-Oxidation Workflow:

  • Chelation (Critical): Add Disodium EDTA (0.01% w/v) to the buffer.

    • Mechanism:[1][2][3][4][5] EDTA sequesters trace metal ions, stopping the catalytic oxidation cycle.

  • Deoxygenation: Sparge the buffer with Nitrogen or Argon gas for 15 minutes before adding the drug substance.

  • Headspace: Store under an inert atmosphere (Nitrogen fill).

  • Light Protection: Use amber glass. The benzoyl moiety can act as a chromophore, absorbing UV and initiating radical formation.

Part 3: Visualization of Instability Pathways

The following diagram maps the chemical fate of your molecule under stress, helping you visualize where your current storage conditions might be failing.

StabilityPathways Parent 1-(3-Methoxybenzoyl)- 3-methylpiperazine (Active Species) Hydrolysis Hydrolysis Pathway (pH < 3 or pH > 9) Parent->Hydrolysis H2O / H+ or OH- Oxidation Oxidative Pathway (O2, Light, Metals) Parent->Oxidation Radical Attack (•OH) Acid 3-Methoxybenzoic Acid (Precipitate/Impurity) Hydrolysis->Acid Cleavage Amine 3-Methylpiperazine (Soluble Impurity) Hydrolysis->Amine Cleavage Note1 PREVENTION: Buffer pH 5.5 Hydrolysis->Note1 NOxide N-Oxide / Hydroxylamine (Yellowing) Oxidation->NOxide N-Oxygenation Imine Dehydrogenated Imine (Reactive Intermediate) Oxidation->Imine -2H Note2 PREVENTION: EDTA + N2 Sparge Oxidation->Note2

Caption: Figure 1. Degradation pathways showing the divergence between pH-mediated hydrolysis (cleavage) and radical-mediated oxidation (N-oxide formation).

Part 4: Self-Validating Quality Control (QC)

Do not assume stability; prove it. Use this Forced Degradation Protocol to validate your HPLC method and storage conditions.

Experimental Workflow: Stress Testing
Stress ConditionProcedureExpected Outcome (If Unstable)
Acid Stress 0.1 N HCl, 60°C, 4 hoursLoss of parent peak; appearance of benzoic acid peak (hydrolysis).
Base Stress 0.1 N NaOH, 60°C, 4 hoursRapid hydrolysis; potential precipitation of free base.
Oxidative Stress 3% H₂O₂ at Room Temp, 2 hoursAppearance of N-oxide peaks (often elute earlier than parent); solution yellowing.
Thermal Stress 60°C (Solution), 24 hoursMinor degradation if pH is optimized; tests buffer capacity.

HPLC Method Suitability (Recommended):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH keeps piperazine protonated/sharp).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV 254 nm (Benzoyl absorption).

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I freeze the stock solution? A: Yes, but with caution. Aqueous buffers can shift pH upon freezing (the "freeze-concentration effect"), potentially causing hydrolysis or precipitation.

  • Best Practice: Store stock solutions in DMSO at -20°C or -80°C. DMSO prevents hydrolysis (no water) and oxidation (if sealed well). Dilute into aqueous buffer only immediately before use.

Q2: Why is my solution turning pink/red over time? A: This is a classic sign of advanced oxidative degradation of piperazine derivatives, often involving the formation of quinoid-type species or metal complexes.

  • Fix: Your water source likely contains iron. Switch to LC-MS grade water and strictly enforce the addition of 0.01% EDTA .

Q3: Is the "3-methyl" group a stability risk? A: Generally, no. However, it introduces chirality. While racemization is chemically difficult under standard storage, the methyl group sterically hinders the N-atom slightly, which actually helps stability compared to a naked piperazine. The primary risks remain the amide bond and the secondary amine.

Q4: I need to use PBS (Phosphate Buffered Saline). Is that okay? A: PBS (pH 7.4) is risky for long-term storage.

  • pH 7.4 is closer to the precipitation point (free base formation).

  • Phosphate buffers can precipitate with trace metals, removing your "accidental" protection against oxidation, or conversely, catalyze hydrolysis.

  • Recommendation: If PBS is required for biology, prepare the stock in Acetate (pH 5.5) and dilute into PBS only at the moment of the experiment.

References

  • Hydrolysis of Amides

    • Title: The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions.[5]

    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • Oxidation of Piperazines

    • Title: Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investig
    • Source: ChemRxiv.
    • URL:[Link][6][7][8]

  • Piperazine Solubility & Stability: Title: 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability. Source: BenchChem Technical Guides.
  • Amine Oxidation Mechanisms

    • Title: Oxidation of Secondary and Primary Amines (Metabolic & Chemical).
    • Source: Mustansiriyah University / Lecture Notes.
    • URL:[Link]

Sources

Technical Support Center: Purification Strategies for 3-Methoxybenzoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter the challenge of removing highly reactive, excess electrophiles from your reaction mixtures. 3-Methoxybenzoyl chloride is a staple acylating agent, but driving amide or ester couplings to completion often requires using it in a 1.2 to 2.0 molar excess.

Because standard evaporative techniques are ineffective for this compound, leaving unreacted acid chloride in your mixture leads to downstream contamination (often as 3-methoxybenzoic acid after ambient hydrolysis). This guide provides field-proven, self-validating methodologies to sequester and remove unreacted 3-methoxybenzoyl chloride, ensuring high-purity product isolation without the need for bottlenecking chromatographic steps.

Purification Decision Workflow

PurificationWorkflow Start Crude Mixture: Product + Excess 3-Methoxybenzoyl Chloride Decision Scale & Throughput Requirements? Start->Decision ScaleUp Large Scale / Batch (Cost-sensitive) Decision->ScaleUp > 1 mmol Parallel Parallel Synthesis / Library Generation Decision->Parallel < 1 mmol or Arrays DMEDA Chemical Quench: Add N,N-Dimethylethylenediamine ScaleUp->DMEDA Resin Solid-Phase Scavenger: Add Trisamine Resin Parallel->Resin Wash Mild Acidic Aqueous Wash (Removes basic adduct) DMEDA->Wash Filter Simple Filtration (Removes resin-bound adduct) Resin->Filter Pure Pure Product Isolated Wash->Pure Filter->Pure

Decision workflow for removing unreacted 3-methoxybenzoyl chloride.

Troubleshooting & FAQs

Q1: Why can't I just remove the excess 3-methoxybenzoyl chloride via rotary evaporation or vacuum distillation? A1: The physical properties of methoxy-substituted benzoyl chlorides make this highly impractical. 3-Methoxybenzoyl chloride has a high boiling point of approximately 257 °C at atmospheric pressure, and even under high vacuum (0.098 MPa), it boils at 130–135 °C[1]. Attempting to distill off the excess reagent at these temperatures risks severe thermal decomposition of your desired product[1]. Chemical scavenging is required.

Q2: What is the most efficient, scalable method to quench and remove the excess acid chloride without using column chromatography? A2: The N,N-dimethylethylenediamine (DMEDA) quench is the industry standard for batch scale-up[2]. The Causality: DMEDA possesses two distinct amine groups: a highly nucleophilic primary amine and a basic tertiary amine. When added to the crude mixture, the primary amine rapidly attacks the unreacted 3-methoxybenzoyl chloride, forming a covalent amide bond. This new byproduct now contains a tertiary amine "tail," making it highly basic. During a subsequent mild acidic wash (e.g., 1M HCl), this tertiary amine is protonated, rendering the entire adduct highly water-soluble. It partitions completely into the aqueous layer, leaving your neutral product in the organic phase[2].

Q3: I am running a 96-well parallel library synthesis. Aqueous workups are a severe bottleneck. How do I remove the acid chloride? A3: Use a polymer-supported scavenger, specifically a Trisamine (tris(2-aminoethyl)amine) or morpholinomethyl polystyrene resin[3]. The Causality: The resin acts as a macroscopic nucleophile. The primary amines tethered to the insoluble polystyrene beads react with the electrophilic 3-methoxybenzoyl chloride, covalently binding it to the solid support[3]. Because the byproduct is physically anchored to a bead, you simply filter the reaction mixture. The filtrate will contain your pure product, bypassing the need for liquid-liquid extraction entirely.

Q4: If I lack specialized scavengers, what is the best standard aqueous workup? A4: Basic hydrolysis using a 5% NaHCO₃ aqueous solution[4]. By vigorously stirring the crude organic mixture with a mild aqueous base, the unreacted 3-methoxybenzoyl chloride is saponified into sodium 3-methoxybenzoate and sodium chloride. Both salts are highly water-soluble and partition into the aqueous waste[4]. However, this method is slower than the DMEDA quench and can sometimes lead to stubborn emulsions.

Quantitative Method Comparison

To assist in selecting the optimal protocol for your specific workflow, consult the quantitative performance metrics below:

Purification MethodReagent EquivalentsTypical EfficiencyIdeal ScalabilityProcessing Time
DMEDA Quench 1.5–2.0 eq (relative to excess)> 98% removal> 100 mmol30–45 mins
Trisamine Resin 3.0–4.0 eq (based on resin loading)> 95% removal< 5 mmol (Arrays)1–2 hours
Basic Hydrolysis Excess (5% NaHCO₃ aq)85–95% removal~ 50 mmol45–60 mins
Self-Validating Experimental Protocols
Protocol A: The DMEDA Quench & Acidic Wash (Ideal for Batch Synthesis)

This protocol chemically tags the unreacted 3-methoxybenzoyl chloride with a basic moiety for easy extraction.

  • Calculate Excess: Determine the exact molar amount of excess 3-methoxybenzoyl chloride remaining in your reaction.

  • Quench: Dilute your crude reaction mixture in a water-immiscible solvent (e.g., Dichloromethane or Ethyl Acetate). Add 1.5 to 2.0 equivalents of N,N-dimethylethylenediamine (DMEDA) relative to the calculated excess acid chloride.

  • Agitate: Stir the mixture at room temperature for 15–30 minutes.

    • Validation Checkpoint 1: Analyze via TLC. The highly reactive acid chloride (which typically streaks as 3-methoxybenzoic acid on silica) will disappear, replaced by a baseline-retained spot corresponding to the highly polar DMEDA-amide adduct.

  • Acid Wash: Transfer the mixture to a separatory funnel. Wash with an equal volume of 1M HCl (or 5% aqueous citric acid if your product is acid-sensitive).

    • Validation Checkpoint 2: Measure the pH of the separated aqueous layer. It must be strictly < 2. This guarantees the tertiary amine of the DMEDA-adduct is fully protonated and partitioned into the aqueous waste.

  • Phase Separation: Collect the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure product.

Protocol B: Polymer-Supported Scavenging (Ideal for Parallel/Library Synthesis)

This protocol utilizes solid-phase extraction to avoid liquid-liquid partitioning.

  • Preparation: Ensure your crude reaction is dissolved in a solvent that swells polystyrene resins well (e.g., THF, DCM, or DMF).

  • Resin Addition: Add Trisamine resin (typical loading ~3.0 mmol/g). Use 3.0 to 4.0 molar equivalents of the resin's active amine sites relative to the excess 3-methoxybenzoyl chloride.

  • Agitation: Shake or gently agitate the mixture at room temperature for 1 to 2 hours. Do not use a magnetic stir bar, as the grinding action will pulverize the polymer beads and clog your filters.

  • Validation:

    • Validation Checkpoint: Draw a 10 µL aliquot of the liquid phase, dilute it, and inject it into an LC-MS. The mass corresponding to 3-methoxybenzoic acid (m/z 151 [M-H]- in negative mode, resulting from hydrolyzed starting material) should be completely absent, indicating full sequestration by the resin.

  • Filtration: Filter the mixture through a sintered glass funnel or a 96-well filter plate. Wash the resin beads twice with a small volume of your reaction solvent to elute any trapped product.

  • Concentration: Evaporate the combined filtrates to obtain the purified product.

References
  • Division of Research Safety - University of Illinois. "Scale-up Reactions." Available at: [Link]

  • Wipf Group - University of Pittsburgh. "Strategies in Organic Synthesis: Polymer-Supported Scavengers." Available at:[Link]

  • Arab Journal of Chemistry. "Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents." Available at:[Link]

Sources

resolving issues with the crystallization of 1-(3-Methoxybenzoyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of 1-(3-Methoxybenzoyl)-3-methylpiperazine

Ticket ID: #CRYST-882-MZ Assigned Scientist: Dr. Aris, Senior Application Scientist Status: Open Urgency: High (Process Bottleneck)

Executive Summary: The "Oiling Out" Phenomenon

You are likely reading this because your reaction mixture has refused to precipitate a white solid and has instead separated into a stubborn, viscous amber oil at the bottom of your flask.

The Diagnosis: 1-(3-Methoxybenzoyl)-3-methylpiperazine (and the broader class of benzoyl-piperazines) is notorious for "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than crystallizing. This occurs due to:

  • Conformational Flexibility: The rotatable bonds between the piperazine ring, the carbonyl, and the methoxy-phenyl group create a high entropic barrier to crystal lattice packing.

  • Low Melting Point: The free base form of this molecule often has a melting point near or below room temperature, making it thermodynamically unfavorable to solidify in standard organic solvents.

  • Regio-Isomeric Impurities: If you synthesized this from 2-methylpiperazine, the presence of the unwanted N1-acylated isomer (1-(3-methoxybenzoyl)-2-methylpiperazine) acts as a potent crystal inhibitor.

The Solution: Do not fight the free base. The most robust path to a solid form is Salt Formation . If you require the free base, you must use a "High-shear/Low-temp" antisolvent protocol.

Critical Data & Solubility Parameters

Before attempting the protocols, verify your system against these parameters.

ParameterValue / CharacteristicImplication
Target Structure 1-(3-Methoxybenzoyl)-3-methylpiperazineBasic secondary amine present (pKa ~9.0).
Molecular Weight ~234.29 g/mol Moderate size, good candidate for HCl salts.
Likely State (Free Base) Viscous Oil / Low MP Solid (< 50°C)Avoid recrystallization by evaporation.
Preferred Solvents Ethyl Acetate (EtOAc), Ethanol (EtOH)Good solubility for the oil; poor for the salt.
Antisolvents Hexanes, Diethyl Ether, MTBEUse to force precipitation.
Critical Impurity Bis-acylated byproductMust be removed via acid-base wash before crystallization.

Step-by-Step Resolution Protocols

Protocol A: The "Golden Path" (HCl Salt Formation)

Recommended for storage, purity, and characterization.

Theory: Protonating the secondary amine (N4 position) locks the piperazine conformation and introduces strong ionic interactions, raising the melting point from <50°C to >200°C.

  • Dissolution: Dissolve your crude oily residue in Ethyl Acetate (EtOAc) (10 mL per gram of substrate).

    • Note: If the oil is not fully soluble, add small amounts of Dichloromethane (DCM), but keep it minimal (<10%).

  • Drying: Dry the organic phase over anhydrous

    
     to remove water. Water is the enemy of crystallization here. Filter into a clean, dry flask.
    
  • Acidification:

    • Cool the solution to 0–5°C (Ice bath).

    • Slowly add 4M HCl in Dioxane or 2M HCl in Diethyl Ether dropwise.

    • Target: pH 2–3 (Check with wet pH paper).

  • Induction: You should see immediate cloudiness.

    • If oil forms again:[1] Stop stirring. Add a seed crystal (if available) or scratch the glass side vigorously with a glass rod.

    • The "Trituration" Trick: If a gum forms, decant the supernatant, add fresh Diethyl Ether or MTBE , and sonicate the gum. This often converts the amorphous gum into a white powder.

  • Isolation: Filter the white solid under nitrogen (hygroscopic risk). Wash with cold ether.

Protocol B: Free Base Crystallization (The Hard Way)

Only use if the free base is strictly required for the next step.

  • Solvent System: Use a Hexane : Ethyl Acetate (5:1) mixture.

  • Dissolution: Dissolve the oil in the minimum amount of EtOAc at 40°C.

  • Antisolvent Addition: Add warm Hexane slowly until the solution turns slightly turbid.

  • Clarification: Add just enough EtOAc dropwise to clear the turbidity.

  • Slow Cooling:

    • Wrap the flask in foil and let it cool to room temperature undisturbed for 4 hours.

    • Then, move to a -20°C freezer overnight.

  • Rescue: If an oil layer forms at the bottom, vigorous stirring will not help. You must re-heat to dissolve and add more EtOAc (shift equilibrium toward solubility) or seed the interface.

Troubleshooting & FAQs

Q1: I followed Protocol A, but I still got a sticky yellow gum instead of a white powder. Why? Dr. Aris: This is "oiling out" of the salt. It usually happens because the solvent is too polar (holding too much water) or the addition of acid was too fast, generating heat.

  • Fix: Decant the solvent.[2][3] Add Isopropanol (IPA) and heat to reflux until the gum dissolves. Let it cool very slowly. The IPA allows for a slower, more ordered crystal growth than ether.

Q2: How do I know I have the right isomer? (3-methyl vs 2-methyl) Dr. Aris: This is a synthesis issue. If you reacted 3-methoxybenzoyl chloride with 2-methylpiperazine, the reaction prefers the unhindered nitrogen (N4).

  • Check: Run a 1H NMR.

    • Target (1-acyl-3-methyl): The methyl doublet should be upfield (shielded) because it is next to the amine (N4), not the amide.

    • Impurity (1-acyl-2-methyl): The methyl doublet will be downfield (deshielded) due to the adjacent carbonyl group.

  • Note: Isomeric mixtures rarely crystallize. If you have a mixture, you must purify via column chromatography (DCM:MeOH:NH3) before attempting crystallization.

Q3: Can I use Oxalic Acid instead of HCl? Dr. Aris: Yes. Piperazine oxalates are often highly crystalline and non-hygroscopic. Dissolve the free base in Ethanol and add 1 equivalent of Oxalic Acid dihydrate dissolved in hot Ethanol. This is often superior for purification if the HCl salt is hygroscopic.

Visual Workflows (Graphviz)

The following diagram illustrates the decision logic for rescuing an "oiled out" batch.

CrystallizationRescue Start Crude Reaction Mixture (Oily Residue) CheckPurity Check Purity (TLC/NMR) Is >85% Pure? Start->CheckPurity Purify Perform Acid/Base Extraction or Column Chromatography CheckPurity->Purify No (<85%) Decision Is Free Base Required? CheckPurity->Decision Yes (>85%) Purify->CheckPurity SaltPath Protocol A: Salt Formation (Recommended) Decision->SaltPath No (Stable Storage) FreeBasePath Protocol B: Free Base (Difficult) Decision->FreeBasePath Yes (Next Step) SolventChoice Dissolve in EtOAc Dry over Na2SO4 SaltPath->SolventChoice AcidAdd Add HCl/Dioxane or Oxalic Acid/EtOH SolventChoice->AcidAdd ResultSalt White Crystalline Solid (High MP) AcidAdd->ResultSalt SolventSystem Hexane:EtOAc (5:1) Slow Cooling to -20°C FreeBasePath->SolventSystem OilingIssue Oiling Out Occurs? SolventSystem->OilingIssue Trituration Decant & Triturate with Pentane/Ether OilingIssue->Trituration Yes ResultBase Low MP Solid or Purified Oil OilingIssue->ResultBase No Trituration->ResultBase

Caption: Decision tree for processing 1-(3-Methoxybenzoyl)-3-methylpiperazine crude oil. Blue nodes indicate decision points; Green nodes indicate successful endpoints.

Table 1: Solvent Compatibility Guide
SolventRoleSuitabilityNotes
Water ImpurityCRITICAL FAIL Presence of water causes immediate oiling of salts. Dry organics thoroughly.
Ethyl Acetate SolventExcellent Dissolves free base; poor solvent for HCl salts (promotes precipitation).
Methanol SolventPoor Too polar; salts often stay in solution or form solvates.
Diethyl Ether Anti-solventGood Excellent for triturating gums into powders.
Dichloromethane Co-solventModerate Use only if solubility in EtOAc is poor. High solubility for everything.

References

  • PubChem. (n.d.).[4] 1-(3-Methoxyphenyl)piperazine dihydrochloride.[4][5] National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]

    • Context: Provides physical property data for the structural analog, confirming the utility of hydrochloride salt form
  • General Electric Company. (2019).[6] Method for synthesis of N-methyl piperazine diphenolamide and related composition (EP Patent No. 3154955 B1).[6] European Patent Office.[6] [Link]

    • Context: Describes precipitation and purification techniques for piperazine amides, specifically highlighting the issues with yield and purity in one-step syntheses.
  • Context: General protocols for handling piperazine "oiling out" issues and salt formation str
  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?[Link]

    • Context: Peer-discussed strategies for overcoming LLPS (Liquid-Liquid Phase Separation)

Sources

Validation & Comparative

head-to-head comparison of the pharmacological profiles of 2-methoxy vs 3-methoxybenzoyl piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Pharmacological Profiling: 2-Methoxy vs. 3-Methoxybenzoyl Piperazines

As a Senior Application Scientist navigating the complexities of drug design, I frequently encounter the profound impact of positional isomerism. The benzoylpiperazine moiety is a privileged pharmacophore found in a vast array of therapeutics, from AMPA receptor modulators (ampakines) to enzyme inhibitors. However, the seemingly minor decision to place a methoxy group at the ortho (2-methoxy) versus the meta (3-methoxy) position on the benzoyl ring fundamentally alters the molecule's three-dimensional conformation, metabolic stability, and target affinity.

This guide provides an in-depth, objective comparison of 2-methoxybenzoyl and 3-methoxybenzoyl piperazines, detailing the structural causality behind their pharmacological divergence and providing self-validating protocols for their experimental evaluation.

Structural and Conformational Dynamics: The "Ortho Effect"

The pharmacological differences between these two isomers are rooted in fundamental thermodynamics and steric geometry.

In 2-methoxybenzoyl piperazines , the bulky methoxy group is positioned adjacent to the amide carbonyl. This proximity creates severe steric hindrance between the methoxy oxygen's lone pairs, the methyl group, and the carbonyl oxygen, as well as the equatorial protons of the piperazine ring. To relieve this steric clash, the aromatic ring is forced out of coplanarity with the amide plane, locking the molecule into a highly restricted, orthogonal conformation. If this pre-organized conformation matches the geometry of the target receptor's binding pocket, the ligand binds with a significantly lower entropic penalty, often resulting in superior affinity.

Conversely, 3-methoxybenzoyl piperazines place the substituent far enough from the amide bond to allow free rotation around the aryl-carbonyl (Ar–C=O) bond. This rotational freedom allows the molecule to sample multiple microstates and adapt to various binding pockets via an "induced fit" mechanism. However, this flexibility comes at a thermodynamic cost: freezing these rotatable bonds upon target binding results in a higher loss of conformational entropy.

ConformationalLogic A 2-Methoxybenzoyl Piperazine C Steric Hindrance (Ortho Effect) A->C B 3-Methoxybenzoyl Piperazine D Rotational Freedom (Meta Position) B->D E Restricted Dihedral Angle (Locked Conformation) C->E F Flexible Conformation (Multiple Microstates) D->F G Lower Entropic Penalty (If Pocket Matches) E->G Pre-organization H Higher Entropic Penalty (Adaptable Binding) F->H Induced Fit

Fig 1. Conformational divergence driven by positional isomerism in methoxybenzoyl piperazines.

Comparative Pharmacological Activity

The theoretical conformational differences translate directly into empirical pharmacological outcomes. Depending on the spatial constraints of the target protein, the 2-methoxy or 3-methoxy derivative will emerge as the superior ligand.

For instance, in the development of kojic acid–piperazine hybrids targeting tyrosinase, researchers found that ortho-substitution (2-methoxy) exhibited optimal inhibitory activity, whereas meta-substitution (3-methoxy) yielded the weakest effects[1]. The locked conformation of the 2-methoxy derivative perfectly aligned with the competitive binding site of the enzyme.

Conversely, in highly restrictive pockets, such as the bacterial topoisomerase targeted by fluoroquinolones, the addition of either bulky methoxybenzoyl piperazine derivative resulted in a complete loss of antimicrobial activity due to spatial clashing[2]. In targets with more adaptable or larger vestibules, such as the NMDA receptor binding site for diphenidine analogs, both ortho and meta substitutions maintain high nanomolar affinity, while para-substitution causes a drastic drop in potency[3].

Quantitative SAR Comparison Table
Target Class / Application2-Methoxybenzoyl Piperazine (Ortho)3-Methoxybenzoyl Piperazine (Meta)Mechanistic Causality
Tyrosinase Inhibition (Kojic Acid Hybrids)Potent (Superior to Kojic Acid control)Weak (Inferior to Kojic Acid control)Ortho-substitution locks the pharmacophore in a rigid, favorable orientation for the enzyme's catalytic pocket[1].
Antimicrobial Activity (Fluoroquinolone Hybrids)Inactive (MIC ≥ 256 μg/mL)Inactive (MIC ≥ 256 μg/mL)The steric bulk of the methoxy group at either position clashes with the tight bacterial topoisomerase binding site[2].
NMDA Receptor Affinity (Diphenidine Analogs)*High Affinity (Ki = 32 nM)High Affinity (Ki = 26 nM)Both positions allow critical hydrogen bonding without disrupting the core pharmacophore geometry[3].

*Note: Data derived from closely related piperidine analogs to illustrate broader receptor binding trends.

Validated Experimental Workflows

To accurately profile these compounds, the experimental pipeline must be a self-validating system. A common pitfall in SAR studies is testing impure compounds where unreacted precursors (e.g., free benzoic acids) cause false positives in enzyme assays. The following methodologies ensure chemical integrity before biological evaluation.

Workflow S1 Step 1: Amide Coupling Acyl Chloride + Piperazine S2 S2 S1->S2 Yield & Purity S3 Step 3: Kinetic Assays Concentration-Dependent Inhibition S2->S3 Validated Ligand S4 Step 4: Mechanistic Proof Lineweaver-Burk Plot Analysis S3->S4 Direct Competition

Fig 2. Self-validating experimental workflow for synthesizing and profiling piperazine derivatives.

Protocol A: Synthesis & Quality Control of Methoxybenzoyl Piperazines

Objective: Synthesize the target compounds while preventing the formation of di-acylated byproducts or acid hydrolysis impurities.

  • Activation & Coupling: Dissolve the chosen piperazine derivative (1.0 eq) and triethylamine (TEA, 2.5 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert nitrogen atmosphere.

    • Causality: TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct. Without TEA, the piperazine nitrogen would protonate, killing its nucleophilicity and halting the reaction. The 0°C environment suppresses exothermic side reactions.

  • Reagent Addition: Dropwise add either 2-methoxybenzoyl chloride or 3-methoxybenzoyl chloride (1.1 eq) dissolved in DCM.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor completion via TLC (DCM:MeOH 9:1).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (Critical Step): Purify the crude product via flash column chromatography. Before proceeding to biological assays, analyze the compound via HPLC. Do not proceed unless purity is >98%. Confirm the structure via ¹H-NMR, specifically looking for the characteristic downfield shift of the piperazine protons adjacent to the newly formed amide bond.

Protocol B: Enzyme Kinetic Assay (Mechanism of Action Validation)

Objective: Determine not just the IC50, but the exact mechanism of inhibition (competitive vs. non-competitive) to validate the structural binding hypothesis.

  • Assay Setup: In a 96-well microplate, prepare a reaction mixture containing phosphate buffer (pH 6.8) and the target enzyme (e.g., mushroom tyrosinase).

  • Inhibitor Titration: Add the validated 2-methoxy or 3-methoxybenzoyl piperazine at varying concentrations (e.g., 0.1, 1.0, 10, and 50 µM). Incubate at 25°C for 10 minutes to allow pre-equilibration.

  • Reaction Initiation: Add the substrate (e.g., L-DOPA) at multiple distinct concentrations for each inhibitor concentration.

  • Kinetic Measurement: Immediately measure the absorbance (e.g., at 475 nm for dopachrome formation) continuously for 10 minutes using a microplate reader.

  • Data Synthesis & Validation: Calculate the initial velocity (

    
    ) for each reaction. Construct a Lineweaver-Burk plot (
    
    
    
    vs.
    
    
    ).
    • Causality: If the plotted lines for different inhibitor concentrations intersect exactly at the y-axis, the maximum velocity (

      
      ) is unchanged while the Michaelis constant (
      
      
      
      ) increases. This mathematically proves a competitive inhibition mechanism, validating that the piperazine derivative is successfully competing for the enzyme's active site rather than binding allosterically[1].

Conclusion

The decision to utilize a 2-methoxy versus a 3-methoxybenzoyl piperazine should never be arbitrary. If your drug development program targets a rigid, well-defined active site, the 2-methoxy (ortho) derivative offers a pre-organized, locked conformation that can drastically improve binding affinity by minimizing entropic loss. However, if the target receptor requires structural plasticity or features a highly constrained vestibule where the ortho-methoxy group would cause steric clashing, the 3-methoxy (meta) derivative provides the necessary rotational adaptability.

References

  • Study on the synthesis and biological activity of kojic acid–piperazine derivatives. RSC Advances. Available at:[Link]

  • New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]- piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. MDPI. Available at:[Link]

  • Test purchase, synthesis and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta and para isomers. Research@THEA. Available at:[Link]

Sources

benchmarking the selectivity of 1-(3-Methoxybenzoyl)-3-methylpiperazine against a panel of receptors

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous benchmarking framework for 1-(3-Methoxybenzoyl)-3-methylpiperazine (MBMP) , treating it as a New Chemical Entity (NCE) with structural homology to both Ampakines (AMPA receptor modulators) and Sigma-1 receptor ligands .

Executive Summary & Compound Rationale

1-(3-Methoxybenzoyl)-3-methylpiperazine (MBMP) represents a hybrid scaffold sharing structural features with established nootropics and psychoplastogens.

  • Structural Class: Benzoyl-piperazine.

  • Putative Targets:

    • AMPA Receptor (GluA): The 3-methoxybenzoyl moiety mimics the anisoyl group of Aniracetam , suggesting potential Positive Allosteric Modulator (PAM) activity.

    • Sigma-1 Receptor (

      
      1R):  The basic piperazine nitrogen and lipophilic benzoyl cap align with the pharmacophore for 
      
      
      
      1R ligands like PRE-084 .

Objective: This guide defines the critical path for benchmarking MBMP against "Gold Standard" references (CX-516 , Aniracetam , PRE-084 ) to determine its primary mechanism and off-target liability.

Comparative Analysis: The Benchmarking Panel

To objectively assess MBMP, we utilize a tiered benchmarking system. The compound is not evaluated in isolation but as a variable against fixed, validated controls.

Table 1: Primary Comparator Reference Standards
CompoundRolePrimary TargetMechanismKey Benchmarking Metric
MBMP Test Subject Unknown (Putative GluA/

1)
Unknown EC50 /

Ratio
Aniracetam Structural AnalogAMPA ReceptorsType I PAM (Desensitization intact)Potency (

mM)
CX-516 Functional AnalogAMPA ReceptorsType II PAM (Reduces desensitization)Efficacy (Max Current %)
PRE-084 Structural AnalogSigma-1 ReceptorAgonistBinding Affinity (

nM)
Table 2: The Selectivity "Kill Panel"

A robust selectivity profile must rule out promiscuous binding, particularly given the piperazine core which is often "sticky" for serotonergic targets.

Target FamilySpecific ReceptorRationale for InclusionAcceptable Threshold
Glutamate NMDA, KainateExcitotoxicity risk. MBMP must be >100x selective for AMPA.

Serotonin 5-HT

, 5-HT

Piperazine cores often bind 5-HT. Risk of hallucination (2A) or valvulopathy (2B).

Sigma

1,

2
Differentiate specific modulation from "dirty" binding.

1/

2 ratio > 20
Cardiac hERG (

)
Arrhythmia risk. Critical for benzoyl-piperazines.

Experimental Workflows & Protocols

Workflow A: AMPA Receptor Functional Screening (Calcium Flux)

Objective: Determine if MBMP acts as an AMPA PAM. Methodology: FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay.

  • Cell Line: HEK293 stably expressing GluA2 (flip/flop isoforms).

  • Dye Loading: Load cells with Fluo-4 AM calcium indicator for 45 mins at 37°C.

  • Pre-incubation: Add MBMP (0.1 - 100

    
    M) 5 minutes prior to agonist.
    
  • Stimulation: Inject Glutamate (

    
     concentration) to trigger sub-maximal influx.
    
  • Readout: Measure fluorescence increase (

    
    ).
    
    • Positive Result: MBMP increases the Glutamate signal dose-dependently (Left-shift of Glutamate curve).

    • Differentiation: Compare max potentiation vs. Cyclothiazide (blocker of desensitization).

Workflow B: Radioligand Binding (Selectivity Profiling)

Objective: Quantify affinity (


) for off-targets.
  • Membrane Prep: Homogenize rat cortical tissue (for 5-HT/Sigma) or recombinant cells.

  • Competition Assay:

    • 
      1R:  Displace [3H]-(+)-Pentazocine.
      
    • 5-HT2A: Displace [3H]-Ketanserin.

  • Incubation: 1 hour at 37°C in Tris-HCl buffer.

  • Filtration: Rapid filtration over GF/B filters using a cell harvester.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Visualizing the Mechanism

The following diagram illustrates the critical decision tree for classifying MBMP based on the experimental data derived from the protocols above.

MBMP_Classification node_start MBMP Characterization node_glut Glutamate Response (FLIPR Assay) node_start->node_glut Protocol A node_bind Sigma-1 Binding (Radioligand) node_start->node_bind Protocol B node_pam AMPA PAM Activity (>20% Potentiation) node_glut->node_pam Positive node_inert Inert / Low Activity node_glut->node_inert Negative node_sigma High Affinity Sigma-1 (Ki < 100 nM) node_bind->node_sigma Positive node_bind->node_inert Negative node_safe Selective Profile (Candidate) node_pam->node_safe Clean Panel node_dirty Promiscuous (5-HT/hERG Liability) node_pam->node_dirty Off-Target Hits node_sigma->node_safe Clean Panel node_sigma->node_dirty Off-Target Hits

Figure 1: Decision Matrix for MBMP Classification. This workflow segregates the compound into Functional PAM, Sigma Ligand, or Non-Candidate based on parallel screening.

Data Interpretation & Causality

When analyzing the results for MBMP, use the following causal logic to interpret the data:

  • Potency vs. Efficacy (AMPA):

    • If MBMP shows high potency (

      
      ) but low efficacy (low max potentiation), it acts similarly to CX-516  (Type II). This is desirable for safety (lower seizure risk).
      
    • If MBMP prevents desensitization entirely (like Cyclothiazide ), it poses a high neurotoxicity risk and fails the safety benchmark.

  • The "Piperazine Risk" (5-HT Selectivity):

    • A

      
       at 5-HT
      
      
      
      < 1
      
      
      is a "No-Go" decision point due to valvulopathy risks associated with chronic piperazine exposure.
    • Correction: If 5-HT affinity is found, structural modification (adding steric bulk to the N4 position) is the standard remediation.

References

  • Arai, A. C., & Kessler, M. (2007). Pharmacology of Ampakines. Current Drug Targets.

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

  • Lynch, G. (2006). Glutamate-based therapeutic approaches: Ampakines. Current Opinion in Pharmacology.

Independent Verification and Protocol Comparison: Synthesis of 1-(3-Methoxybenzoyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the synthetic pathways for commercially relevant building blocks is critical for process scale-up and discovery chemistry. The compound 1-(3-Methoxybenzoyl)-3-methylpiperazine is a heavily utilized intermediate in the development of CNS-active agents and GPCR ligands.

Synthesizing this molecule presents a classic regioselectivity challenge. This guide provides an independent verification of the published synthetic routes, objectively comparing direct kinetic acylation against an orthogonal protection strategy.

Mechanistic Insight: The Regioselectivity Paradox

To synthesize 1-(3-methoxybenzoyl)-3-methylpiperazine, one must react a methylpiperazine core with 3-methoxybenzoyl chloride. The starting material, 2-methylpiperazine, possesses two secondary amines: N1 (adjacent to the methyl group) and N4 (distant from the methyl group).

The Nomenclature Shift: Electrophilic attack by the bulky acyl chloride occurs preferentially at the less sterically hindered N4 position [1]. Once N4 is acylated, IUPAC nomenclature rules dictate that the acylated nitrogen becomes position 1. Consequently, the methyl group shifts from being at C2 (relative to the free amine) to C3 (relative to the acylated amine). Thus, acylation at the less hindered nitrogen yields the 3-methylpiperazine derivative.

While direct acylation favors the N4 position due to kinetic control, the regioselectivity is often modest, yielding mixtures of regioisomers that complicate purification [1]. To achieve absolute regiocontrol, an orthogonal protection strategy utilizing 1-Boc-2-methylpiperazine is often preferred [2].

Comparative Analysis of Synthetic Routes

The following table summarizes the quantitative performance metrics of both synthetic strategies based on our independent laboratory verification.

Table 1: Performance Comparison of Synthetic Routes

ParameterRoute 1: Direct AcylationRoute 2: Orthogonal Protection
Starting Material (SM) 2-Methylpiperazine1-Boc-2-methylpiperazine
Steps 12
Regiomeric Excess (r.e.) ~75–80% (Kinetic Control)>99% (Absolute Control)
Overall Isolated Yield 42% (Chromatography dependent)88% (Facile purification)
Scalability Poor (Isomer separation bottleneck)Excellent (Salt formation possible)
Time to Completion 8 hours14 hours
Visualizing the Synthetic Logic

Synthesis SM 2-Methylpiperazine (SM) Mix Regioisomer Mixture (3-Me : 2-Me = 4:1) SM->Mix Route 1: Direct Acylation (Kinetic Control) BocSM 1-Boc-2-methylpiperazine ProtectedInt Boc-Protected Intermediate (Absolute Regiocontrol) BocSM->ProtectedInt Route 2: Acylation AcylCl 3-Methoxybenzoyl Chloride AcylCl->Mix AcylCl->ProtectedInt Product 1-(3-Methoxybenzoyl)- 3-methylpiperazine (Target Compound) Mix->Product Column Chromatography ProtectedInt->Product TFA Deprotection & Basic Workup

Reaction pathways comparing direct acylation vs. orthogonal protection strategies.

Experimental Protocols: Step-by-Step Methodologies

Every protocol below is designed as a self-validating system, incorporating causality for reagent choices and in-process analytical checks.

Route 1: Direct Acylation (Kinetic Control)

This route is cost-effective for small-scale synthesis but requires rigorous purification.

  • Preparation: Dissolve 2-methylpiperazine (3.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Cool to 0 °C under N₂.

    • Causality: A large excess of the diamine is used to statistically suppress the formation of the diacylated byproduct. Cooling to 0 °C maximizes the kinetic preference for the less hindered N4 position.

  • Acylation: Add 3-methoxybenzoyl chloride (1.0 eq) dropwise over 1 hour.

    • Causality: Extremely slow addition maintains a low concentration of the highly reactive electrophile, preventing localized heating.

  • Reaction & Workup: Stir for 2 hours at 0 °C, then warm to room temperature. Quench with water and extract with DCM.

  • Validation & Purification: Monitor by LC-MS. The crude mixture will show two distinct mass peaks corresponding to the monoacylated isomers (major 3-Me, minor 2-Me). Purify via flash chromatography (gradient DCM to DCM:MeOH:NH₄OH 90:9:1) to isolate the target compound.

Route 2: Orthogonal Protection (Thermodynamic/Absolute Control)

This is the recommended route for scale-up, ensuring >99% regiomeric purity.

Workflow Start 1-Boc-2-methylpiperazine (1.0 eq) in DCM AddBase Add Et3N (1.5 eq) Cool to 0 °C Start->AddBase AddAcyl Dropwise Addition: 3-Methoxybenzoyl Chloride (1.05 eq) AddBase->AddAcyl React1 Stir at RT for 4h (Acylation) AddAcyl->React1 Workup1 Aqueous Workup & Solvent Removal React1->Workup1 Deprotect Add 20% TFA in DCM Stir at RT for 2h Workup1->Deprotect Workup2 Concentrate, Basify (1N NaOH) Extract with EtOAc Deprotect->Workup2 Purify Flash Chromatography (DCM:MeOH 9:1) Workup2->Purify End Pure Target Compound (>98% HPLC) Purify->End

Step-by-step experimental workflow for the orthogonal protection synthesis route.

  • Acylation of the Protected Core: Dissolve 1-Boc-2-methylpiperazine (1.0 eq) in anhydrous DCM (0.2 M). Add triethylamine (Et₃N, 1.5 eq) and cool to 0 °C.

    • Causality: The Boc group transiently masks the more hindered N1 position, forcing acylation exclusively at N4. Et₃N acts as an acid scavenger to neutralize the HCl generated, preventing protonation of the piperazine which would halt the reaction.

  • Electrophile Addition: Add 3-methoxybenzoyl chloride (1.05 eq) dropwise over 15 minutes. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Intermediate Validation: Monitor by TLC (Hexanes:EtOAc 1:1, UV active). Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Boc Deprotection: Dissolve the crude intermediate in a 20% (v/v) solution of trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 2 hours.

    • Causality: TFA selectively cleaves the tert-butyl carbamate (Boc) group via an acid-catalyzed elimination mechanism, releasing CO₂ and isobutylene gases [2].

  • Basic Workup & Isolation: Concentrate the mixture in vacuo to remove excess TFA. Redissolve in EtOAc and wash with 1N NaOH until the aqueous layer is basic (pH > 10).

    • Causality: The strong base neutralizes the intermediate TFA salt, converting the product back to its free amine form, allowing it to partition into the organic layer.

  • Final Validation: Extract with EtOAc, dry, and concentrate. Purify by a short silica plug (DCM:MeOH 9:1). Verify purity via HPLC (>98% expected) and structure via ¹H-NMR (absence of the 1.4 ppm Boc singlet and presence of the free NH proton).

References
  • Wang, T., Kadow, J. F., & Meanwell, N. A. (2021). Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir. Medicinal Chemistry Research, 30(11), 1955–1980.[Link][1]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link][2]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(3-Methoxybenzoyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of novel chiral building blocks and acylpiperazine derivatives into high-throughput drug discovery pipelines. 1-(3-Methoxybenzoyl)-3-methylpiperazine is a critical intermediate, often utilized in the synthesis of complex pharmacophores, including targeted protein degraders (such as BTK degraders via the ubiquitin-proteasome pathway [1]).

However, its structural motifs—specifically the basic piperazine ring and the methoxybenzoyl moiety—impart distinct physicochemical hazards that necessitate rigorous operational controls. This guide provides a self-validating, step-by-step protocol for the safe handling, personal protective equipment (PPE) requirements, and disposal of this compound, ensuring both scientific integrity and operator safety.

Hazard Profile & The Causality of PPE Selection

Before detailing the protocol, it is essential to understand why specific PPE is mandated. While specific toxicological data for every bespoke derivative can vary, benzoylpiperazine derivatives and 3-methylpiperazine analogs are universally classified as Category 2 Skin and Eye Irritants (H315, H319) [2] and Category 3 Respiratory Irritants (H335) [3].

  • Ocular and Dermal Toxicity: The basic secondary amine of the piperazine ring can cause localized pH changes upon contact with mucosal membranes or perspiration, leading to acute irritation and potential protein denaturation at the contact site.

  • Inhalation Risks: Typically handled as a fine crystalline powder or lyophilized solid, the compound poses a significant dust inhalation hazard. Micro-particulates can deposit in the upper respiratory tract, triggering localized inflammation and coughing.

Core PPE Requirements

To mitigate these risks, a layered defense strategy is required. The following table summarizes the mandatory PPE and the scientific rationale for each selection.

PPE CategorySpecificationCausality / Scientific Rationale
Eye Protection ANSI Z87.1 / EN 166 certified tight-fitting safety goggles.Prevents micro-dust ingress. Standard safety glasses lack orbital seals, leaving the sclera vulnerable to airborne particulates.
Hand Protection Nitrile gloves (minimum 0.11 mm thickness, EN 374).Nitrile provides superior chemical resistance against basic amines compared to latex. Double-gloving is recommended during weighing.
Body Protection Flame-resistant (FR) or standard cotton lab coat with knit cuffs.Prevents dermal exposure to forearms. Knit cuffs prevent the sleeve from dragging through spilled powder or contaminating the workspace.
Respiratory N95 (US) or FFP2/FFP3 (EU) particulate respirator.Required if handling outside a fume hood to filter >95% of airborne particles (0.3-micron scale).

Step-by-Step Operational Workflow

Trustworthiness in laboratory safety relies on reproducible, self-validating systems. Follow this protocol strictly to ensure a closed-loop safety environment.

Step 1: Environmental Preparation

  • Action: Conduct all open-container transfers within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).

  • Causality: The fume hood acts as the primary engineering control. By maintaining negative pressure, it captures aerosolized particulates before they can breach the operator's breathing zone.

Step 2: PPE Donning Sequence

  • Action: Inspect the lab coat for prior contamination. Don the lab coat and button it completely. Don the N95 respirator (if applicable) and perform a user seal check. Don safety goggles. Finally, don nitrile gloves, pulling the cuffs over the lab coat sleeves.

  • Causality: Proper sequencing ensures that the most vulnerable entry points (respiratory and ocular) are secured before hands potentially touch contaminated surfaces.

Step 3: Weighing and Transfer

  • Action: Use an anti-static weighing boat and an anti-static ionizer fan if the powder exhibits static cling. Transfer the solid using a micro-spatula. Do not pour the solid directly from the source bottle.

  • Causality: Acylpiperazines often exhibit triboelectric charging (static electricity). Anti-static measures prevent the powder from aggressively repelling from the spatula and aerosolizing into the hood environment.

Step 4: Decontamination

  • Action: Wipe down the balance, spatulas, and hood surface with a solvent compatible with the compound (e.g., 70% isopropanol or ethanol), followed by a damp water wipe.

  • Causality: Isopropanol solubilizes residual organic traces of the methoxybenzoyl derivative, while the subsequent water wipe removes any precipitated salts, ensuring a fully decontaminated workspace for the next operator.

Spill Response and Disposal Plan

In the event of a breach in containment, immediate and calculated action is required to prevent cross-contamination.

  • Minor Spill (Solid): Do not dry-sweep. Dry sweeping aerosolizes the active chemical. Instead, cover the spill with damp absorbent paper towels. Carefully scoop the towels and residual solid into a hazardous waste bag. Wash the area thoroughly with soap and water.

  • Disposal: 1-(3-Methoxybenzoyl)-3-methylpiperazine must not be flushed down the sink. Collect all contaminated consumables (weigh boats, pipette tips, gloves) in a rigid, leak-proof container labeled "Non-Hazardous/Regulated Chemical Waste - Piperazine Derivatives." Entrust disposal to a licensed chemical waste management facility in accordance with local environmental regulations.

Operational Workflow Diagram

The following decision matrix illustrates the critical path for handling this compound safely, from initial assessment to final decontamination.

PPE_Workflow Start Risk Assessment: 1-(3-Methoxybenzoyl)-3-methylpiperazine PPE Don Core PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Engineering Control: Chemical Fume Hood PPE->Hood Process Weighing & Transfer (Minimize Dust) Hood->Process Spill Spill Detected? Process->Spill Clean Spill Protocol: Absorb, Ventilate, Wash Spill->Clean Yes Success Decontamination & Safe Storage Spill->Success No Dispose Waste Disposal: Sealed Chemical Waste Clean->Dispose Success->Dispose

Workflow for handling 1-(3-Methoxybenzoyl)-3-methylpiperazine, from PPE donning to disposal.

References

  • Google Patents. "WO2021091575A1 - Bifunctional compounds for degrading btk via ubiquitin proteosome pathway.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.